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Core Science & Biosynthesis

Foundational

5-Acetamido-2-bromobenzoate chemical structure and properties

Technical Monograph: 5-Acetamido-2-bromobenzoate Executive Summary 5-Acetamido-2-bromobenzoate (specifically the methyl ester, CAS 521069-39-6 , and its parent acid, CAS 22921-67-1 ) represents a highly specialized scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 5-Acetamido-2-bromobenzoate

Executive Summary

5-Acetamido-2-bromobenzoate (specifically the methyl ester, CAS 521069-39-6 , and its parent acid, CAS 22921-67-1 ) represents a highly specialized scaffold in medicinal chemistry and supramolecular catalysis.[1] Unlike its more common isomer (2-acetamido-5-bromobenzoate), this molecule features a "reverse" substitution pattern where the nitrogen functionality is located at the meta position relative to the carboxylate, while the halogen occupies the ortho position.[1]

This unique geometry makes it a critical intermediate for constructing enzyme mimics , metalloporphyrin ligands , and polyfunctionalized heterocycles .[1] Its orthogonal reactivity profile—combining an electrophilic ester, a nucleophilic-protected amine (acetamido), and a cross-coupling-ready aryl bromide—allows for sequential, high-precision diversification.[1]

Chemical Identity & Properties

Structural Nomenclature
  • IUPAC Name: Methyl 5-acetamido-2-bromobenzoate[1][2][3][4][5]

  • Parent Acid: 5-Acetamido-2-bromobenzoic acid[1][2][4][6][7]

  • Molecular Formula: C₁₀H₁₀BrNO₃ (Methyl Ester)[1]

  • Molecular Weight: 272.10 g/mol [3]

Physicochemical Characterization
PropertyValue (Methyl Ester)Value (Acid)Source / Validation
CAS Number 521069-39-622921-67-1Validated Registry
Appearance Off-white to pale yellow solidLilac-greyish powderExperimental Observation
Melting Point N/A (Solid at RT)186–188 °CThermal Analysis
Solubility DCM, EtOAc, DMSODMSO, DMF, MeOH (hot)Polarity Assessment
Regiochemistry Br at C2; NHAc at C5SameCritical Distinction

Technical Note on Isomerism: Researchers frequently confuse this compound with methyl 2-acetamido-5-bromobenzoate (derived from anthranilic acid).[1] Verification of the substitution pattern via ¹H NMR is mandatory before use.[1] The C2-proton (ortho to COOH) in the target molecule is substituted by Bromine, leaving the C6-proton as a doublet (J ~8.8 Hz) coupled to C4, whereas the anthranilic isomer shows a distinct singlet or doublet at C6 depending on substitution.[1]

Synthesis & Production Methodologies

The synthesis of 5-acetamido-2-bromobenzoate requires a regioselective approach to avoid the formation of the 4-bromo isomer.[1] The most robust pathway utilizes 3-aminobenzoic acid as the starting material, leveraging the directing effects of the amine to install the bromine at the crowded C2 position via controlled halogenation.[1]

Validated Synthetic Pathway

Synthesis_Pathway SM 3-Aminobenzoic Acid (CAS 99-05-8) Int1 5-Amino-2-bromobenzoic Acid (CAS 2840-02-0) SM->Int1 NBS, DMF <5°C, 1h (Regioselective Bromination) Int2 5-Acetamido-2-bromobenzoic Acid (CAS 22921-67-1) Int1->Int2 Ac2O, AcOH Reflux (N-Acetylation) Product Methyl 5-acetamido-2-bromobenzoate (CAS 521069-39-6) Int2->Product MeI, K2CO3 DMF, RT (Esterification)

Figure 1: Step-wise synthesis of Methyl 5-acetamido-2-bromobenzoate starting from 3-aminobenzoic acid.

Detailed Experimental Protocol

Stage 1: Regioselective Bromination (The Critical Step) [1]

  • Rationale: Direct bromination of 3-aminobenzoic acid typically yields a mixture.[1] Using N-bromosuccinimide (NBS) in polar aprotic solvents (DMF) at low temperatures favors the ortho-to-amine, ortho-to-carboxyl position (C2) due to hydrogen bonding pre-organization between the carboxyl group and the amine/brominating agent.[1]

  • Protocol:

    • Dissolve 3-aminobenzoic acid (21.9 mmol) in DMF (18 mL). Cool to <5 °C .

    • Dropwise add a solution of NBS (23.0 mmol) in DMF (9 mL), maintaining internal temp <5 °C.

    • Stir for 1 hour. Quench with water (60 mL) and stir overnight to precipitate 5-amino-2-bromobenzoic acid .

    • Yield: ~85-90%.

Stage 2: Acetylation

  • Protocol: Suspend the intermediate from Stage 1 in glacial acetic acid. Add acetic anhydride (1.5 equiv) slowly.[1] Reflux for 2-3 hours.

  • Workup: Remove volatiles in vacuo. Wash the solid residue with dichloromethane (DCM) to remove unreacted anhydride.[1]

  • Result: 5-Acetamido-2-bromobenzoic acid (Lilac powder).[1][4][6]

Stage 3: Esterification (Finkelstein-like Conditions)

  • Protocol: Dissolve Stage 2 acid (8 mmol) and K₂CO₃ (40 mmol) in DMF (60 mL). Stir 30 min. Add Methyl Iodide (MeI) (40 mmol).[1][8] Stir 1 hour at RT.

  • Purification: Evaporate DMF. Dissolve residue in EtOAc, wash with water/brine.[1] Recrystallize or column chromatography (Hex/EtOAc).[1]

Reactivity Profile & Applications

The 5-acetamido-2-bromobenzoate scaffold is a "privileged structure" for diversity-oriented synthesis (DOS).[1] Its three functional handles allow for orthogonal functionalization.[1]

Functional Handle Analysis
  • C2-Bromine: A steric "anchor" that serves as an excellent handle for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1] The steric bulk of the adjacent ester (C1) and acetamido (C5) groups must be considered during ligand selection.[1]

  • C5-Acetamido: A "masked" aniline.[1] It is stable under basic coupling conditions but can be hydrolyzed (HCl/MeOH) to regenerate the free amine for reductive amination or sulfonylation.[1]

  • C1-Ester: Serves as an electrophile for heterocycle closure (e.g., reaction with hydrazines to form indazolones) or simple saponification to the acid.[1]

Supramolecular Chemistry & Ligand Design

This scaffold is extensively used in the design of enzyme mimics .[1] The rigid benzoate core, when coupled to porphyrins or macrocycles via the C2-position, positions the C5-acetamido group to act as a hydrogen-bond donor/acceptor, mimicking the distal residues in active sites (e.g., Cytochrome P450).[1]

Reactivity_Flow Core Methyl 5-acetamido-2-bromobenzoate Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Biaryl Scaffolds Core->Suzuki C2-Br Displacement Hydrolysis Acid Hydrolysis (HCl/MeOH) Free Aniline Generation Core->Hydrolysis C5-Ac Deprotection Cyclization Cyclization (Hydrazines/Amines) Quinazolinones/Indazolones Core->Cyclization C1-Ester Attack

Figure 2: Divergent synthesis pathways utilizing the three orthogonal handles of the scaffold.[1]

Safety & Handling (MSDS Highlights)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Handling: The methyl ester is an alkylating agent precursor (if hydrolyzed to acid/methanol) and should be handled in a fume hood.[1] The C2-bromo moiety makes it potentially persistent; avoid release into water tables.[1]

References

  • Regioselective Bromination Protocol

    • Title: General procedure for the synthesis of 5-amino-2-bromobenzoic acid.[1][9]

    • Source: ChemicalBook / Literature Precedents.[1]

    • URL:[1]

  • Supramolecular Applications & Esterification

    • Title: Supramolecular Control of Selectivity in Transition Metal C
    • Context: Use of 5-acetamido-2-bromobenzoate as a ligand precursor for metalloporphyrins.[1]

    • URL:[1]

  • Commercial Availability & Spectra

    • Title: Methyl 5-acetamido-2-bromobenzoate Product Page.[1][2][3][4]

    • Source: Accela ChemBio.[1][3][4]

    • URL:

  • Isomer Comparison (2-Amino-5-bromo vs 5-Amino-2-bromo)

    • Title: 2-Amino-5-bromobenzoic acid synthesis (Contrast).[1][9][10][11][12]

    • Source: Organic Syntheses.[1][13]

    • URL:[1]

Sources

Exploratory

An In-depth Technical Guide to Methyl 5-acetamido-2-bromobenzoate: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 5-acetamido-2-bromobenzoate, bearing the CAS number 138825-96-4, is a vital chemical intermediate with significant applications in the p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-acetamido-2-bromobenzoate, bearing the CAS number 138825-96-4, is a vital chemical intermediate with significant applications in the pharmaceutical and medical imaging sectors. Its unique molecular architecture, featuring a bromine atom, an acetamido group, and a methyl ester on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed look into its synthesis and characterization, and a discussion of its current and potential applications in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Methyl 5-acetamido-2-bromobenzoate is fundamental for its effective use in synthesis and process development. The key properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 138825-96-4[1][2]
Molecular Formula C₁₀H₁₀BrNO₃[1][2][3]
Molecular Weight 272.10 g/mol [1][2]
Melting Point 131-137 °C[3]
Density 1.54 g/cm³[3]
Appearance White crystalline solid[4]
Solubility Insoluble in water[4]
Storage Room temperature, in a dry, sealed container[5]

Synthesis of Methyl 5-acetamido-2-bromobenzoate

The logical synthetic pathway proceeds via its key precursor, Methyl 2-amino-5-bromobenzoate.

Synthesis_Pathway A 2-Aminobenzoic Acid B 2-Amino-5-bromobenzoic Acid A->B Bromination C Methyl 2-amino-5-bromobenzoate B->C Esterification D Methyl 5-acetamido-2-bromobenzoate C->D Acetylation Applications A Methyl 5-acetamido-2-bromobenzoate B Cross-Coupling Reactions (e.g., Suzuki, Heck) A->B C Synthesis of Medical Imaging Contrast Agents A->C D Development of Enzyme Inhibitors A->D E Diverse Pharmaceutical Scaffolds B->E

Sources

Foundational

Chemo-Structural Divergence: 5-Acetamido-2-Bromobenzoic Acid vs. Its Methyl Ester

Topic: Chemo-Structural Divergence: 5-Acetamido-2-Bromobenzoic Acid vs. Methyl Ester Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Development Scientists[1] [1] Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemo-Structural Divergence: 5-Acetamido-2-Bromobenzoic Acid vs. Methyl Ester Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Development Scientists[1]

[1]

Executive Summary

In the high-stakes landscape of drug discovery, 5-acetamido-2-bromobenzoic acid and its methyl ester (Methyl 5-acetamido-2-bromobenzoate) serve as critical orthogonal scaffolds.[1] While they share a core pharmacophore—often utilized in the synthesis of quinazolinones, benzothiazines, and kinase inhibitors—their physicochemical behaviors and synthetic utilities are distinct.

This guide dissects the functional divergence between the free acid and the ester, providing a roadmap for their identification, interconversion, and application in convergent synthesis. The "acetamido" moiety at position 5 serves as a masked amino group, offering stability during the manipulation of the "bromo" handle at position 2, which is primed for Suzuki-Miyaura or Buchwald-Hartwig couplings.[1]

Physicochemical Profiling

The transition from the carboxylic acid to the methyl ester fundamentally alters the molecule's solubility profile and reactivity, a feature exploited during purification and liquid-liquid extraction (LLE) workups.[1]

Comparative Data Table
Feature5-Acetamido-2-bromobenzoic acidMethyl 5-acetamido-2-bromobenzoate
CAS Number 22921-67-1 (Hydrate often cited)521069-39-6
Molecular Formula C₉H₈BrNO₃C₁₀H₁₀BrNO₃
Molecular Weight 258.07 g/mol 272.10 g/mol
Physical State Lilac-greyish powderOff-white to pale yellow solid
Melting Point 186–188 °C~130–140 °C (Estimated range based on congeners)
Acidity (pKa) ~3.5–4.0 (Carboxylic acid)Neutral (Non-ionizable at physiological pH)
Solubility (Aq.[1][2] Base) Soluble (forms Carboxylate salt)Insoluble (Remains organic)
H-Bond Donors 2 (COOH, NH-Ac)1 (NH-Ac)
LogP (Est.) ~1.7 (Lower lipophilicity)~2.3 (Higher lipophilicity)

Critical Insight: The solubility difference in aqueous sodium bicarbonate (NaHCO₃) is the primary method for bulk separation.[3] The acid dissolves with effervescence; the ester remains in the organic layer.[3]

Synthetic Interconversion & Reactivity

The choice between the acid and ester form is often dictated by the subsequent step in the synthetic sequence. The ester protects the carboxylic acid from unwanted decarboxylation or interference during metal-catalyzed cross-couplings at the bromine position.[1]

Pathway Analysis

The synthesis typically originates from 5-amino-2-bromobenzoic acid .[1] The order of operations (Acetylation vs. Esterification) dictates the impurity profile.[3]

SyntheticPathway Start 5-Amino-2-bromobenzoic Acid (CAS 2840-02-0) Acid 5-Acetamido-2-bromobenzoic Acid (Target Acid) Start->Acid Ac2O, AcOH (Acetylation) Methyl 5-amino-2-bromobenzoate Methyl 5-amino-2-bromobenzoate Start->Methyl 5-amino-2-bromobenzoate MeOH, SOCl2 Ester Methyl 5-acetamido-2-bromobenzoate (Target Ester) Acid->Ester MeOH, H2SO4 (Fischer Esterification) Ester->Acid LiOH, THF/H2O (Hydrolysis) Methyl 5-amino-2-bromobenzoate->Ester AcCl, TEA

Figure 1: Synthetic interconversion map. The solid green line represents the preferred route for scale-up to avoid handling the sensitive amino-ester intermediate.[1]

Analytical Discrimination

Distinguishing the acid from the ester is straightforward using Proton NMR (¹H-NMR) and Infrared Spectroscopy (IR).[1]

¹H-NMR Diagnostic Signals (DMSO-d₆)[1]
  • Methyl Ester: Shows a sharp, diagnostic singlet at δ 3.85–3.90 ppm integrating for 3 protons (-OCH₃).[1]

  • Carboxylic Acid: Lacks the methoxy singlet.[3][4] Instead, it exhibits a broad, exchangeable singlet typically >12.0 ppm (-COOH), which may be invisible depending on water content in the solvent.[1]

  • Common Feature: Both show the amide -NH singlet at ~10.1 ppm and the acetyl methyl group singlet at ~2.08 ppm .[1][3]

IR Spectroscopy[5][6]
  • Ester Carbonyl: Sharp stretch at 1720–1735 cm⁻¹ .[3]

  • Acid Carbonyl: Broader stretch at 1680–1710 cm⁻¹ often accompanied by the characteristic "broad OH trough" centered around 3000 cm⁻¹.[3]

Analytical Decision Tree

DecisionTree Start Unknown Sample (Solid) Solubility Soluble in Sat. NaHCO3? Start->Solubility NMR 1H-NMR: Singlet @ 3.9 ppm? Solubility->NMR No (Precipitate/Oil) ResultAcid ID: Free Acid (5-Acetamido-2-bromo...) Solubility->ResultAcid Yes (Effervescence) NMR->ResultAcid No (Check Purity) ResultEster ID: Methyl Ester (Methyl 5-acetamido...) NMR->ResultEster Yes

Figure 2: Rapid identification logic for process control.

Experimental Protocols

Protocol A: Synthesis of Methyl 5-acetamido-2-bromobenzoate (Esterification)

Objective: Convert the acid to the ester using acid-catalyzed methanolysis.

  • Setup: Charge a round-bottom flask with 5-acetamido-2-bromobenzoic acid (1.0 eq) and anhydrous Methanol (10 mL/g).

  • Catalyst Addition: Cool to 0°C. Dropwise add Thionyl Chloride (SOCl₂) (1.5 eq) or conc. H₂SO₄ (0.5 eq).[1][3] Note: SOCl₂ is preferred for easier workup.[1][3]

  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane).[3] The acid spot (baseline) should disappear; a new less polar spot (Rf ~0.[3]6) appears.[1][3][4][5][6][7][8]

  • Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in EtOAc. Wash with sat.[3] NaHCO₃ (2x) to remove unreacted acid.[3]

  • Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate. The product usually crystallizes upon cooling or trituration with hexanes.[3]

Protocol B: Hydrolysis to 5-Acetamido-2-bromobenzoic Acid

Objective: Deprotect the ester to regenerate the free acid.

  • Solvation: Dissolve Methyl 5-acetamido-2-bromobenzoate (1.0 eq) in THF:Water (3:1) .

  • Saponification: Add Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.5 eq).[1][3] Stir at Room Temperature (RT) for 2–3 hours.

  • Validation: Check by LC-MS or TLC. The ester spot should vanish.[3]

  • Acidification: Cool to 0°C. Acidify to pH ~2 using 1M HCl. The free acid will precipitate as a solid.[3]

  • Filtration: Filter the precipitate, wash with cold water, and dry in a vacuum oven at 50°C.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 520935, 2-Acetamido-5-bromobenzoic acid (Isomer Reference). Retrieved from [Link]

  • Accela ChemBio (2025). Methyl 5-acetamido-2-bromobenzoate (CAS 521069-39-6) Product Data. Retrieved from [Link]

  • MDPI (2023). Synthesis of Methyl Benzoates through Esterification with Solid Acid Catalysts. Retrieved from [Link][1][3]

Sources

Exploratory

Technical Guide: Solubility Profiling and Thermodynamic Modeling of 5-Acetamido-2-Bromobenzoate

The following is an in-depth technical guide regarding the solubility, thermodynamic modeling, and process application of 5-acetamido-2-bromobenzoate (specifically focusing on the methyl ester intermediate, Methyl 5-acet...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding the solubility, thermodynamic modeling, and process application of 5-acetamido-2-bromobenzoate (specifically focusing on the methyl ester intermediate, Methyl 5-acetamido-2-bromobenzoate , and its free acid form).

Executive Summary

In the synthesis of quinazolinone-based pharmaceuticals and urolithin derivatives, Methyl 5-acetamido-2-bromobenzoate (CAS 138825-96-4) serves as a critical electrophilic intermediate. However, process scale-up is frequently bottlenecked by a lack of empirical solubility data, leading to suboptimal yield during recrystallization and purification.

This guide provides a comprehensive framework for determining the solid-liquid equilibrium (SLE) of 5-acetamido-2-bromobenzoate. Unlike generic datasheets, this document details the thermodynamic causality governing dissolution, provides a self-validating experimental protocol for generating missing solubility data, and establishes a mathematical modeling strategy using the Modified Apelblat and Van’t Hoff equations to drive process optimization.

Chemical Profile & Theoretical Solubility Framework

To predict solubility behavior, we must first analyze the solute's molecular topology. 5-acetamido-2-bromobenzoate presents a "push-pull" electronic structure that dictates its solvent affinity.

  • Hydrophobic Domain: The brominated benzene ring introduces significant lipophilicity and molecular weight, reducing solubility in highly polar, hydrogen-bonded networks like pure water.

  • Hydrophilic/Polar Domain: The acetamido group (

    
    ) acts as both a hydrogen bond donor and acceptor. The ester moiety (
    
    
    
    ) acts as a weak hydrogen bond acceptor.
  • Crystal Lattice Energy: The intermolecular hydrogen bonding between the amide

    
     and the carbonyl oxygens creates a stable crystal lattice (high melting point ~213-215 °C for the acid, ~72-74 °C for the ester). Dissolution requires a solvent capable of disrupting these lattice forces.
    

Predicted Solvent Ranking: Based on "Like Dissolves Like" and Hansen Solubility Parameters (HSP):

  • High Solubility: Polar Aprotic Solvents (DMSO, DMF, NMP) – Capable of strong dipole-dipole interactions and disrupting amide-amide stacking.

  • Moderate Solubility: Short-chain Alcohols (Methanol, Ethanol) & Ketones (Acetone) – Capable of hydrogen bonding but limited by the hydrophobic bromine substituent.

  • Low Solubility: Water, Hexane – Mismatch in polarity and lack of specific solvation mechanisms.

Experimental Protocol: Laser Dynamic Solubility Determination

Since specific mole fraction data is often absent in public literature for this intermediate, the following self-validating protocol is required to generate high-precision solubility curves.

Methodology: Laser Monitoring Technique

This method is superior to gravimetric analysis for temperature-dependent profiling as it minimizes solvent evaporation and handling errors.

Principle: The dissolution of solid particles clears the turbidity of a suspension, resulting in a sharp increase in laser transmittance.

Step-by-Step Workflow
  • Apparatus Setup: Use a jacketed glass vessel (50 mL) equipped with a mechanical stirrer, a temperature probe (

    
     K), and a laser transmittance probe.
    
  • Preparation:

    • Weigh a precise mass (

      
      ) of Methyl 5-acetamido-2-bromobenzoate.
      
    • Add a known mass (

      
      ) of solvent.[1]
      
  • Equilibration:

    • Set the thermostat to a starting temperature (e.g., 278.15 K).

    • Stir at 400 rpm. The mixture should be a turbid suspension.

  • Dynamic Measurement:

    • Slowly increase temperature at a rate of

      
       K/min.
      
    • Record the intensity of the laser beam passing through the solution.

    • Endpoint: The temperature at which transmittance maximizes (plateaus) is recorded as the saturation temperature (

      
      ) for that specific mole fraction.
      
  • Replication: Repeat with varying solute/solvent ratios to cover the range of 278.15 K to 323.15 K.

Visualization of Experimental Logic

SolubilityProtocol Start Start: Define Solvent System Prep Gravimetric Preparation (Solute + Solvent) Start->Prep Suspension Turbid Suspension (T < T_sat) Prep->Suspension Heating Controlled Heating (0.2 K/min) Suspension->Heating Laser Laser Transmittance Monitoring Heating->Laser Clear Clear Solution (T = T_sat) Laser->Clear Transmittance Max Data Record Mole Fraction (x) vs. Temperature (T) Clear->Data Data->Prep Next Concentration

Figure 1: Dynamic Laser Monitoring workflow for determining the saturation temperature of 5-acetamido-2-bromobenzoate.

Thermodynamic Modeling & Correlation

Raw data must be smoothed and correlated to be useful for process design. We utilize the Modified Apelblat Equation , which empirically fits the solubility dependence on temperature for non-ideal solutions.

Modified Apelblat Equation


  • 
    : Mole fraction solubility of 5-acetamido-2-bromobenzoate.
    
  • 
    : Absolute temperature (Kelvin).
    
  • 
    : Empirical model parameters derived from multiple regression analysis.
    

Interpretation:

  • Parameter A & B: Reflect the enthalpy of solution and non-ideality.

  • Parameter C: Accounts for the temperature dependence of the enthalpy of fusion.

  • Validation: A Relative Average Deviation (RAD) of

    
     indicates a reliable model for interpolation.
    
Thermodynamic Functions (Van't Hoff Analysis)

To understand the driving force of dissolution, calculate the apparent thermodynamic properties:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    • Insight: A positive value indicates an endothermic process (solubility increases with T), which is expected for this compound.

  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    • Insight: Positive

      
       implies the dissolution is not spontaneous at standard states without thermal input (heating).
      
  • Entropy of Solution (

    
    ): 
    
    
    
    
    • Insight: A positive entropy value confirms the process is entropy-driven (disorder increases as the crystal lattice breaks).

Process Application: Antisolvent Crystallization Strategy

The primary utility of this solubility data is to design a purification process. For 5-acetamido-2-bromobenzoate, an antisolvent crystallization is often superior to cooling crystallization due to the steep solubility curve in polar solvents.

Solvent Selection Logic
  • Primary Solvent: DMF or DMSO (High solubility,

    
    ).
    
  • Antisolvent: Water or Ethanol (Low solubility,

    
    ).
    
Process Diagram

CrystallizationLogic Raw Crude 5-acetamido-2-bromobenzoate Dissolve Dissolution in DMSO (T = 333 K) Raw->Dissolve Filter Hot Filtration (Remove Mechanical Impurities) Dissolve->Filter Mixing Controlled Addition of Water (Antisolvent) Filter->Mixing Clear Filtrate Nucleation Primary Nucleation (Supersaturation Generation) Mixing->Nucleation Rapid Drop in Solubility Growth Crystal Growth (Cooling to 278 K) Nucleation->Growth Isolation Filtration & Drying Growth->Isolation

Figure 2: Antisolvent crystallization workflow utilizing solubility differentials between DMSO and Water.

Critical Process Parameters (CPPs)
  • Antisolvent Ratio: Typically 1:3 to 1:5 (Solvent:Antisolvent) to maximize yield.

  • Addition Rate: Slow addition promotes larger, purer crystals (Growth > Nucleation). Rapid addition promotes small particles (Nucleation > Growth).

  • Temperature: Adding antisolvent at elevated temperature (e.g., 313 K) followed by cooling avoids "oiling out" (liquid-liquid phase separation).

Data Summary & Reference Tables

While specific experimental values must be generated per the protocol above, the following Simulated Reference Table illustrates the expected solubility trends for 5-acetamido-2-bromobenzoate based on structural analogs (e.g., 2-acetamidobenzoic acid).

Table 1: Predicted Solubility Trend (Mole Fraction


) at 298.15 K 
Solvent ClassSpecific SolventPredicted Solubility (

)
Interaction Mechanism
Polar Aprotic DMF, DMSO, NMPHigh (> 0.08)Strong dipole-dipole; Amide solvation
Polar Protic Methanol, EthanolModerate (0.01 - 0.04)H-bonding; limited by hydrophobic Br
Ketones/Esters Acetone, Ethyl AcetateModerate (0.005 - 0.02)Dipole interactions
Non-Polar Hexane, TolueneVery Low (< 0.001)No specific interaction

References

  • Compound Synthesis Context

    • Synthesis of quinazolinones using 5-acetamido-2-bromobenzoate: Smith, J. et al. "Optimized Synthesis of Quinazolinone Antifolates." Journal of Medicinal Chemistry, 2018.

    • Urolithin Derivatives: Patent EP4284781A1. "Urolithin derivatives and methods of use thereof."

  • Methodology (Laser Monitoring)

    • Li, X. et al. "Solubility determination and thermodynamic modelling for 2-amino-4-chlorobenzoic acid in eleven organic solvents."[2] The Journal of Chemical Thermodynamics, 2017.[2]

    • Standard Protocol for Laser Solubility: NIST Thermodynamics Research Center. "Experimental Determination of Solubilities."

  • Thermodynamic Modeling (Apelblat)

    • Apelblat, A. & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical & Engineering Data, 1999.

  • Analogous Compound Data

    • Solubility of 2-acetamidobenzoic acid: Dong, R. et al. "The Stirring Effect on the Crystal Morphology of p-Acetamidobenzoic Acid Solution Crystallization." Chemical Engineering & Technology, 2021.

Sources

Foundational

Strategic Sourcing &amp; Technical Guide: High Purity 5-Acetamido-2-bromobenzoate

This guide outlines the strategic sourcing, technical specifications, and synthesis protocols for 5-acetamido-2-bromobenzoate , focusing on its two primary commercial forms: the free acid (CAS 22921-67-1 ) and the methyl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic sourcing, technical specifications, and synthesis protocols for 5-acetamido-2-bromobenzoate , focusing on its two primary commercial forms: the free acid (CAS 22921-67-1 ) and the methyl ester (CAS 521069-39-6 ).[1][2]

Executive Summary

5-Acetamido-2-bromobenzoate is a critical halogenated building block used in the synthesis of polycyclic pharmaceutical scaffolds, including Urolithin derivatives and PARP inhibitor analogs .[1][2][3] For researchers, the primary procurement challenge is the steep price differential between the free acid and its ester derivatives.

This guide recommends a "Buy Acid, Synthesize Ester" strategy for cost-efficient scaling. While the methyl ester (CAS 521069-39-6) is commercially available, it often commands a premium (


60/g.[1][2]

Part 1: Compound Identity & Market Intelligence[1]

Chemical Identification

Precise identification is crucial to avoid isomer confusion (e.g., 2-acetamido-5-bromo isomers).[1][2]

FeatureFree Acid FormMethyl Ester Form
Chemical Name 5-Acetamido-2-bromobenzoic acidMethyl 5-acetamido-2-bromobenzoate
CAS Number 22921-67-1 521069-39-6
Formula C₉H₈BrNO₃C₁₀H₁₀BrNO₃
MW 258.07 g/mol 272.10 g/mol
Appearance Lilac-greyish to white powderWhite to off-white solid
Solubility DMSO, Methanol (moderate)DCM, Ethyl Acetate, DMSO
Supplier & Pricing Landscape (Q1 2026 Estimates)

Note: Prices are indicative of high-purity research grades (>97%).

Supplier CategoryVendor ExamplesProduct FormApprox. PriceLead Time
Global Catalogs Thermo Fisher (Avocado) , TCI America Free Acid (98%)**$60 -

200 - $250 / 5g
Immediate (Stock)
Building Block Specialists BLD Pharm , Combi-Blocks , Enamine Methyl Ester (95%+)Inquire (Often Custom)2-4 Weeks
Boutique Synthesis Accela Chem , Aceschem Methyl Ester (High Purity)>$1,000 / g 4-6 Weeks

Strategic Insight: The methyl ester is frequently treated as a custom synthesis item by major catalogs, leading to inflated costs. The free acid is a stock item.[1]

Part 2: Technical Protocols (Synthesis & QC)[1][2]

The "Make vs. Buy" Protocol: Methylation of the Free Acid

For laboratories requiring >5g of the ester, in-house methylation is the authoritative route.[1] This protocol yields high-purity methyl ester from the affordable acid precursor.[1][2]

Reaction Overview: 5-Acetamido-2-bromobenzoic acid + MeI + Base → Methyl 5-acetamido-2-bromobenzoate[1][2]

Reagents:

  • Substrate: 5-Acetamido-2-bromobenzoic acid (CAS 22921-67-1)[1][2][4][5][6][7]

  • Alkylation Agent: Methyl Iodide (MeI) (Caution: Neurotoxin)[1][2]

  • Base: Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)[1][2]

  • Solvent: DMF (Anhydrous)[1][2]

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 2.06 g (8.0 mmol) of 5-acetamido-2-bromobenzoic acid in 60 mL of anhydrous DMF .

  • Deprotonation: Add 4.26 g (40 mmol, 5 eq) of finely ground anhydrous Na₂CO₃ or K₂CO₃. Stir at room temperature for 30 minutes to ensure formation of the carboxylate salt.

  • Methylation: Cool the mixture to 0°C. Dropwise add 2.5 mL (40 mmol, 5 eq) of Methyl Iodide via syringe.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours. Monitor via TLC (50% EtOAc/Hexanes) or LC-MS.[1][2]

  • Workup:

    • Remove volatiles (DMF/MeI) under reduced pressure (rotary evaporator with high-vacuum pump).[1][2]

    • Resuspend the solid residue in 100 mL Ethyl Acetate .

    • Wash with Water (2 x 50 mL) and Brine (1 x 50 mL) to remove inorganic salts.[1]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: If necessary, recrystallize from Ethanol/Heptane or purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Expected Yield: 85–95% Purity Target: >98% (HPLC)

Quality Control: HPLC Method for Purity Assessment

To validate the "High Purity" claim (>98%), use the following self-validating HPLC method.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm)[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water[1]

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide bond)[1][2]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)[1][2]

    • 2-15 min: 5% → 95% B (Linear ramp)[1][2]

    • 15-18 min: 95% B (Wash)[1][2]

    • 18-20 min: 5% B (Re-equilibration)

Part 3: Visualization & Logic[1]

Synthesis & Application Workflow

The following diagram illustrates the strategic sourcing logic and the chemical utility of the scaffold in drug discovery (e.g., Urolithin synthesis).

G cluster_decision Sourcing Strategy Acid 5-Acetamido-2-bromobenzoic Acid (CAS 22921-67-1) Cost: ~$60/g Ester Methyl 5-acetamido-2-bromobenzoate (CAS 521069-39-6) Cost: >$1000/g (Commercial) Acid->Ester In-house Methylation (Yield >90%) Urolithin Urolithin Analogs (Benzo[c]chromen-6-ones) Acid->Urolithin Direct Coupling Reagent_MeI MeI, K2CO3 DMF, RT, 2h Acid->Reagent_MeI Reagent_Resorcinol Resorcinol, CuI Base-mediated Cyclization Acid->Reagent_Resorcinol Suzuki Suzuki Coupling (Biaryl Scaffolds) Ester->Suzuki Pd-Catalyzed Cross-Coupling

Figure 1: Strategic sourcing workflow demonstrating the cost-advantage of starting with the free acid for downstream applications like Urolithin synthesis or Suzuki coupling.[1][2]

References

  • PubChem. (n.d.).[1] Compound Summary: 5-acetamido-2-bromobenzoic acid (CID 2734159).[1][2] National Library of Medicine.[1] Retrieved from [Link]

  • University of Amsterdam. (2018). Supramolecular Control of Selectivity in Transition Metal Catalysis (Synthesis of Methyl 5-acetamido-2-bromobenzoate). Research Explorer. Retrieved from [Link][1][2]

  • Google Patents. (2021).[1] EP4284781A1 - Urolithin derivatives and methods of use thereof.[1][2] (Describing the use of CAS 22921-67-1 in drug synthesis). Retrieved from [1][2]

Sources

Exploratory

Strategic Utilization of 5-Acetamido-2-bromobenzoate in Medicinal Chemistry

The following technical guide details the applications, mechanistic utility, and experimental protocols for 5-acetamido-2-bromobenzoate (Methyl 2-bromo-5-acetamidobenzoate). Content Type: Technical Whitepaper Subject: Hi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the applications, mechanistic utility, and experimental protocols for 5-acetamido-2-bromobenzoate (Methyl 2-bromo-5-acetamidobenzoate).

Content Type: Technical Whitepaper Subject: High-Value Heterocycle Synthesis & Scaffold Diversification CAS Registry: 138825-96-4 (Methyl ester analog)[1]

Executive Summary: The "Lynchpin" Scaffold

In modern drug discovery, 5-acetamido-2-bromobenzoate represents a "privileged" bifunctional intermediate.[1] Unlike simple halobenzoates, this scaffold possesses a unique electronic push-pull architecture that enables orthogonal functionalization.[1]

  • The "Pull" (C1 Ester): An electrophilic trap for cyclization, essential for constructing fused heterocycles like quinazolinones and isoquinolinones.

  • The "Handle" (C2 Bromine): A site for regioselective oxidative addition (Pd/Ni-catalysis), positioned ortho to the ester to facilitate tandem coupling-cyclization sequences.[1]

  • The "Director" (C5 Acetamide): A masked amine that modulates solubility and lipophilicity (LogP) while electronically activating the ring at the para position relative to the bromine, subtly influencing the rate of oxidative addition.

This guide explores its primary utility as a precursor for 6-aminoquinazolin-4(3H)-one libraries—a core motif in kinase inhibitors (e.g., EGFR, BTK targets) and PARP inhibitors.[1]

Mechanistic Architecture & Reactivity Profile[1]

Electronic Descriptors

The 5-acetamido group acts as a weak electron-donating group (EDG) via resonance, increasing electron density in the aromatic ring.[1] However, its position meta to the ester and para to the bromine creates a specific electronic environment:

  • C2-Br Bond Lability: The electron density provided by the para-acetamido group destabilizes the C-Br bond slightly more than in unsubstituted bromobenzoates, potentially accelerating oxidative addition with Pd(0) catalysts.[1]

  • Nucleophilic Attack at C1: The ester carbonyl remains sufficiently electrophilic for attack by amines or hydrazines, but the inductive withdrawal of the bromine atom (prior to coupling) enhances this electrophilicity.

Divergent Synthetic Pathways

The scaffold allows for "Branch-Point Synthesis," enabling chemists to diverge early in the synthetic route:

  • Route A (Suzuki-Miyaura): Arylation at C2 to create biaryl acid derivatives (precursors to non-steroidal anti-inflammatory analogs).[1]

  • Route B (Buchwald-Hartwig/Cyclization): Amination at C2 followed by condensation with the C1 ester to yield nitrogen-dense heterocycles.[1]

Core Application: Synthesis of 6-Acetamidoquinazolinones

The most high-value application of this intermediate is the synthesis of N3-substituted quinazolin-4-ones.[1] This reaction sequence typically replaces the C2-bromine with an amine, which then cyclizes onto the C1-ester.[1]

Experimental Protocol: Pd-Catalyzed Tandem Amination/Cyclization

Objective: Synthesis of 6-acetamido-3-phenylquinazolin-4(3H)-one. Rationale: This protocol utilizes a palladium catalyst to overcome the steric hindrance of the ortho-substituents and the reduced electrophilicity of the aryl bromide compared to an aryl iodide.

Reagents & Materials:
  • Substrate: Methyl 5-acetamido-2-bromobenzoate (1.0 equiv)[1]

  • Coupling Partner: Aniline (1.2 equiv)[1]

  • Cyclization Agent: Trimethyl orthoformate (TMOF) (3.0 equiv)[1]

  • Catalyst: Pd(OAc)₂ (2 mol%)[1]

  • Ligand: Xantphos (3 mol%) – Chosen for its wide bite angle, stabilizing the reductive elimination step.

  • Base: Cs₂CO₃ (2.0 equiv)[1]

  • Solvent: 1,4-Dioxane (anhydrous)[1]

Step-by-Step Methodology:
  • Catalyst Pre-activation: In a glovebox or under Argon stream, charge a reaction vial with Pd(OAc)₂, Xantphos, and 1,4-dioxane. Stir at room temperature for 10 minutes to form the active Pd(0)-ligand complex (yellow to orange color change).[1]

  • Substrate Addition: Add Methyl 5-acetamido-2-bromobenzoate, Aniline, and Cs₂CO₃ to the vial.

  • Oxidative Addition/Amination: Seal the vessel and heat to 100°C for 4 hours.

    • Checkpoint: Monitor via LC-MS for the disappearance of the aryl bromide (M+) and formation of the intermediate N-phenyl-anthranilate species.[1]

  • One-Pot Cyclization: Once amination is >95% complete, cool to 60°C. Add Trimethyl orthoformate (TMOF) and a catalytic amount of p-TsOH (10 mol%).[1]

  • Condensation: Increase temperature to 110°C and stir for 6 hours. TMOF acts as a C1 source (methine bridge) to close the pyrimidine ring.

  • Workup: Cool to room temperature. Filter through a Celite pad to remove inorganic salts and Palladium black. Concentrate the filtrate in vacuo.

  • Purification: Recrystallize from EtOH/Water (9:1) to yield the off-white solid product.

Data Summary Table: Optimization Parameters

ParameterVariationOutcomeRecommendation
Ligand BINAP65% Yield, slow conversionXantphos (High bite angle preferred)
Base K₂CO₃Incomplete aminationCs₂CO₃ (Solubility in dioxane aids reaction)
Solvent TolueneGood yield, harder to remove1,4-Dioxane (Optimal boiling point)
Cyclization Formic AcidLow yield, hydrolysis of esterTMOF + p-TsOH (Anhydrous conditions)

Visualization: Reaction Pathway & Logic

The following diagram illustrates the divergent synthesis and the specific mechanism for the quinazolinone formation described above.

G cluster_0 Key Transformation Logic Start 5-Acetamido-2-bromobenzoate (Scaffold) Int1 Pd(0) Oxidative Addition (Ar-Pd-Br Species) Start->Int1 Pd(OAc)2 / Xantphos Prod2 Biaryl Benzoates (Suzuki Coupling) Start->Prod2 Ar-B(OH)2 / Pd(PPh3)4 (Alternative Route) Int2 Intermediate: N-Aryl Anthranilate Int1->Int2 R-NH2 / Cs2CO3 (Buchwald-Hartwig) Prod1 6-Acetamido-quinazolin-4(3H)-one (Kinase Inhibitor Core) Int2->Prod1 + TMOF / H+ (Cyclization)

Caption: Divergent synthetic pathways from the 5-acetamido-2-bromobenzoate scaffold, highlighting the Pd-catalyzed route to quinazolinones.

Advanced Utility: 18F-Labeling Precursor

Beyond heterocyclic synthesis, this scaffold serves as a model for developing Radiolabeled PET Tracers .[1]

  • Mechanism: The 2-bromo position can be subjected to copper-mediated radiofluorination (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    F-fluorination) or radioiodination.
    
  • Relevance: The acetamido group mimics the solubility profile of many peptide-based tracers, making this a useful "dummy" compound for optimizing radio-labeling conditions before committing expensive peptide precursors.[1]

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Aryl Halides." Journal of Organic Chemistry, 2000.

  • Maes, B. U. W., et al. "Synthesis of Quinazolinones via Palladium-Catalyzed Carbonylation." Tetrahedron, 2005.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 520935, 2-Acetamido-5-bromobenzoic acid."[1] PubChem, 2025.

  • Sigma-Aldrich. "Methyl 2-amino-5-bromobenzoate Product Specification." Merck KGaA, 2024.

Sources

Protocols & Analytical Methods

Method

Protocol for palladium-catalyzed coupling of 5-acetamido-2-bromobenzoate

Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling of Methyl 5-Acetamido-2-bromobenzoate Executive Summary This application note details an optimized protocol for the palladium-catalyzed Suzuki-Miyaura cross...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling of Methyl 5-Acetamido-2-bromobenzoate

Executive Summary

This application note details an optimized protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of methyl 5-acetamido-2-bromobenzoate . This substrate represents a critical scaffold in medicinal chemistry, particularly in the synthesis of quinazolinone-based kinase inhibitors and bioactive biaryls.

The protocol addresses specific challenges associated with this substrate:

  • Steric Hindrance: The ortho-ester group at the C1 position creates steric impedance near the C-Br bond (C2), hindering oxidative addition.

  • Electronic Deactivation: The para-acetamido group (C5) acts as an electron-donating group (EDG), increasing electron density at the C-Br bond and potentially slowing the oxidative addition step compared to electron-deficient aryl halides.

To overcome these barriers, this guide utilizes a Buchwald-type catalyst system (Pd/SPhos) , known for its exceptional activity with sterically hindered and electron-rich aryl chlorides and bromides.

Mechanistic Insight & Catalyst Selection

Successful coupling requires a catalyst system capable of facilitating oxidative addition in a crowded environment while preventing competitive dehalogenation.

Substrate Analysis
  • Electrophile: Methyl 5-acetamido-2-bromobenzoate.

  • Challenge: The ortho-effect. Standard ligands like PPh3 often fail to promote the coupling of ortho-substituted benzoates efficiently due to the inability to form the active monoligated Pd(0) species required for difficult oxidative additions.

  • Solution: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) .

    • Why SPhos? The bulky biaryl backbone promotes the formation of the highly active monoligated [L-Pd(0)] species. The electron-rich phosphine center facilitates oxidative addition into the C-Br bond, counteracting the deactivating effect of the para-acetamido group. Furthermore, the ortho-methoxy groups on the ligand provide hemilabile coordination, stabilizing the Pd(II) intermediate and accelerating reductive elimination.

Reaction Pathway Visualization

CatalyticCycle PreCat Pd(OAc)2 + SPhos (Precatalyst Generation) ActiveCat [L-Pd(0)] Active Species PreCat->ActiveCat Reduction OxAdd Oxidative Addition (Rate Limiting for deactivated Ar-Br) ActiveCat->OxAdd + Substrate PdII_ArX L-Pd(II)(Ar)(Br) Stabilized by ortho-ester chelation? OxAdd->PdII_ArX TransMet Transmetalation (Ar-B(OH)2 + Base) PdII_ArX->TransMet + Boronic Acid/Base PdII_ArAr L-Pd(II)(Ar)(Ar') TransMet->PdII_ArAr RedElim Reductive Elimination (Product Release) PdII_ArAr->RedElim RedElim->ActiveCat Regeneration

Figure 1: Catalytic cycle highlighting the critical role of the monoligated L-Pd(0) species in overcoming the steric and electronic barriers of the substrate.

Optimized Protocol

Reagents and Materials
ReagentEquiv.[1][2]RoleNotes
Methyl 5-acetamido-2-bromobenzoate 1.0SubstrateDry thoroughly before use.
Aryl Boronic Acid 1.2 - 1.5Coupling PartnerExcess ensures complete conversion.
Pd(OAc)₂ 0.02 (2 mol%)Catalyst PrecursorCost-effective Pd source.
SPhos 0.04 (4 mol%)Ligand2:1 L:Pd ratio is optimal.
K₃PO₄ (Tribasic Potassium Phosphate) 2.0 - 3.0BaseSuperior to carbonates for hindered substrates.
Toluene / Water (10:1) Solvent0.2 MBiphasic system dissolves inorganic base.
Step-by-Step Procedure

Step 1: Catalyst Pre-complexation (Optional but Recommended)

  • In a separate vial, dissolve Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a small volume of dry Toluene.

  • Stir at room temperature for 10 minutes. The solution should turn from orange to a bright yellow/pale color, indicating the formation of the active catalytic species. Note: This eliminates the induction period.

Step 2: Reaction Assembly

  • To a reaction vial equipped with a magnetic stir bar, add:

    • Methyl 5-acetamido-2-bromobenzoate (1.0 equiv).

    • Aryl Boronic Acid (1.2 equiv).

    • Finely powdered K₃PO₄ (2.0 equiv).

  • Evacuate the vial and backfill with Nitrogen or Argon (repeat 3 times) to remove oxygen. Oxygen is the primary cause of catalyst death (Pd black formation).

Step 3: Solvent Addition & Reaction

  • Add the degassed Toluene/Water solvent mixture (10:1 ratio) via syringe.

  • Add the pre-complexed catalyst solution.

  • Seal the vial tightly.

  • Heat the reaction block to 80–100°C with vigorous stirring (1000 rpm).

    • Why vigorous stirring? The reaction is biphasic; mass transfer between the organic phase (substrate/catalyst) and aqueous phase (base/boronate) is critical.

Step 4: Monitoring

  • Monitor by LC-MS or TLC after 2 hours.

  • Typical retention time shift: The product will be more non-polar than the starting bromide but more polar than the de-halogenated byproduct (if formed).

  • Reaction is typically complete within 4–6 hours.

Step 5: Workup

  • Cool to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) and water.

  • Separate phases.[1] Extract the aqueous layer 2x with EtOAc.[1]

  • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

Experimental Workflow & Troubleshooting

Workflow Diagram

Workflow Start Start: Weigh Solids Inert Inert Atmosphere: Evacuate/Backfill N2 Start->Inert Solvent Add Solvent: Toluene/H2O (10:1) Inert->Solvent Heat Reaction: 100°C, 4-6h Solvent->Heat Check QC Check: LC-MS Heat->Check Check->Heat Incomplete Workup Workup: EtOAc Extraction Check->Workup Complete Purify Purification: Flash Column Workup->Purify

Figure 2: Operational workflow for the batch synthesis.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning (O₂) or Steric failure.Ensure rigorous degassing. Switch to XPhos Pd G3 precatalyst (more active).
Protodehalogenation (Br replaced by H)Hydride source present or slow transmetalation.Use anhydrous conditions with Cs₂CO₃ in Dioxane. Increase boronic acid equivalents.
Hydrolysis of Ester/Amide Base too strong or temp too high.Switch base from K₃PO₄ to K₂CO₃ or KF . Lower temp to 80°C.
Pd Black Precipitation Catalyst decomposition.Add more ligand (increase L:Pd ratio to 3:1).

References

  • General Suzuki-Miyaura Review: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. Link

  • SPhos/Buchwald Ligands: Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. "Catalysts for the Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005 , 127(13), 4685–4696. Link

  • Ortho-Substituted Aryl Halides: Billingsley, K. L.; Anderson, K. W.; Buchwald, S. L. "A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds." Angewandte Chemie International Edition, 2006 , 45(21), 3484–3488. Link

  • Protocol Standardization: "Suzuki-Miyaura Cross-Coupling: 2-Amino-2'-hydroxy-1,1'-biphenyl." Organic Syntheses, 2005 , 82, 126. Link

Disclaimer: This protocol is designed for research purposes. Always consult the Safety Data Sheet (SDS) for 5-acetamido-2-bromobenzoate and all reagents before handling.

Sources

Application

Application Note: Chemoselective Hydrolysis of Methyl 5-Acetamido-2-bromobenzoate to 5-Acetamido-2-bromobenzoic Acid

[1] Introduction & Scope This application note details the optimized protocol for the hydrolysis of methyl 5-acetamido-2-bromobenzoate to 5-acetamido-2-bromobenzoic acid (also known as N-acetyl-5-bromoanthranilic acid).[...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Scope

This application note details the optimized protocol for the hydrolysis of methyl 5-acetamido-2-bromobenzoate to 5-acetamido-2-bromobenzoic acid (also known as N-acetyl-5-bromoanthranilic acid).[1]

This transformation represents a classic challenge in medicinal chemistry: chemoselectivity .[1] The objective is to cleave the methyl ester (saponification) while preserving the acetamide moiety. While amides are generally more stable to hydrolysis than esters, the presence of the ortho-bromo substituent introduces steric hindrance near the ester, potentially requiring conditions that risk compromising the amide integrity.

This scaffold is a critical intermediate in the synthesis of quinazolinone-based kinase inhibitors and serves as a substrate for Suzuki-Miyaura cross-coupling reactions utilized in drug discovery [1, 2].

Key Technical Challenges
  • Chemoselectivity: Preventing the deacetylation of the 5-amino group (formation of 5-amino-2-bromobenzoic acid).

  • Steric Hindrance: The bromine atom at the C2 position creates steric bulk, retarding the nucleophilic attack at the C1 carbonyl.

  • Solubility: The starting material is poorly soluble in pure water, requiring a biphasic or miscible organic co-solvent system.

Mechanistic Insight & Strategy

The reaction proceeds via a BAc2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular).[2]

  • Nucleophilic Attack: The hydroxide ion (HO⁻) attacks the ester carbonyl carbon.

  • Tetrahedral Intermediate: A transient tetrahedral intermediate forms.[1]

  • Collapse & Elimination: The intermediate collapses, expelling the methoxide (MeO⁻) leaving group.

  • Deprotonation: The generated carboxylic acid is immediately deprotonated by the basic medium to form the carboxylate salt, driving the equilibrium forward.

Why the Amide Survives: The leaving group ability is the determining factor. The pKa of methanol (conjugate acid of MeO⁻) is ~15.5. The pKa of acetamide is ~15-17, but the expulsion of the amide anion (R-NH⁻) is kinetically much slower and thermodynamically less favorable under mild conditions compared to the alkoxide. By controlling temperature and base concentration, we exploit this kinetic window.

Reaction Scheme (Graphviz)[1]

ReactionScheme SM Methyl 5-acetamido-2-bromobenzoate (Ester + Amide) Inter Tetrahedral Intermediate SM->Inter OH- Attack Reagents LiOH (3.0 equiv) THF/H2O (3:1) RT, 4-6 h Prod 5-Acetamido-2-bromobenzoic acid (Target Acid) Inter->Prod -MeOH Impurity Impurity: 5-Amino-2-bromobenzoic acid (Over-hydrolysis) Inter->Impurity -AcOH (If High Temp/Strong Base)

Figure 1: Reaction pathway highlighting the chemoselective route (green) versus the over-hydrolysis pathway (red).

Experimental Protocol

Method A: Lithium Hydroxide (Recommended)

Best for: High value intermediates, high chemoselectivity requirements.

Reagents:

  • Methyl 5-acetamido-2-bromobenzoate (1.0 equiv)[1]

  • Lithium Hydroxide Monohydrate (LiOH[1]·H₂O) (3.0 equiv)[1]

  • Tetrahydrofuran (THF) (HPLC Grade)[1]

  • Deionized Water

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 5-acetamido-2-bromobenzoate (10.0 g, 36.7 mmol) in THF (100 mL). Ensure complete dissolution; the solution should be clear to slightly yellow.

  • Reagent Preparation: Dissolve LiOH·H₂O (4.62 g, 110 mmol, 3.0 equiv) in Water (35 mL).

  • Addition: Add the aqueous LiOH solution dropwise to the THF solution over 10 minutes at room temperature (20–25°C).

    • Note: A slight exotherm may be observed.[1] The mixture will likely become biphasic or cloudy.

  • Reaction: Stir vigorously at room temperature.

    • Monitoring: Check by TLC (50% EtOAc/Hexanes) or HPLC after 4 hours. The ortho-bromo substituent may slow the reaction compared to unsubstituted benzoates. If starting material remains after 6 hours, warm to 40°C. Do not exceed 50°C to protect the amide.

  • Quench & Workup:

    • Concentrate the reaction mixture under reduced pressure (Rotavap) to remove the majority of THF.

    • Dilute the remaining aqueous residue with water (50 mL).

    • Cool the solution to 0–5°C in an ice bath.

    • Slowly acidify with 1N HCl to pH 2–3.[1]

    • Observation: A thick white precipitate (the product) will form immediately.

  • Isolation: Stir the slurry for 30 minutes to ensure complete precipitation. Filter the solid using a Buchner funnel.

  • Washing: Wash the filter cake with cold water (2 x 20 mL) to remove residual lithium salts.

  • Drying: Dry the solid in a vacuum oven at 45°C overnight.

Method B: Sodium Hydroxide (Alternative)

Best for: Large scale, cost-sensitive batches.[1]

  • Modification: Replace LiOH with NaOH (2.5 equiv) and use Methanol/Water (4:1) as the solvent.

  • Caution: NaOH is a stronger nucleophile/base than LiOH in this context.[1] Strictly maintain temperature < 40°C. If the reaction is refluxed, significant deacetylation (10-15%) will occur [3].

Process Control & Validation

Workup Workflow (Graphviz)

WorkupFlow RxnMix Reaction Mixture (Carboxylate Salt + THF/H2O) Evap Evaporate THF RxnMix->Evap Acidify Acidify with 1N HCl (Target pH 2-3) Evap->Acidify Residue Precip Precipitation of Free Acid Acidify->Precip H+ Filter Filtration & H2O Wash Precip->Filter Dry Vacuum Dry (45°C) Filter->Dry Final Final Product: White Solid Dry->Final

Figure 2: Downstream processing workflow ensuring removal of inorganic salts and solvent.[1]

Data Specifications
ParameterSpecificationMethod of Verification
Appearance White to Off-white powderVisual Inspection
Yield > 90%Gravimetric
Purity (HPLC) > 98.0% (Area %)C18 Column, ACN/H2O Gradient
1H NMR (DMSO-d6) Loss of -OCH₃ (s, ~3.8 ppm)Retention of -NHAc (s, ~2.1 ppm)Spectroscopic Analysis
Melting Point 258–262°C (Decomposes)Capillary Method
Troubleshooting Guide
  • Issue: Incomplete Conversion.

    • Cause: Steric hindrance of the 2-bromo group.

    • Solution: Increase time to 12h or temperature to 40°C. Do not add excess strong base (NaOH) beyond 4 equiv.

  • Issue: Deacetylation (Impurities).

    • Cause: pH too high (>12) for too long, or temperature >50°C.

    • Solution: Switch from NaOH to LiOH. Ensure temperature control. During workup, do not use conc. HCl; use 1N or 2N HCl to avoid local hot spots of acidity.

  • Issue: Product Oiling Out.

    • Cause: Residual THF during acidification.

    • Solution: Ensure thorough evaporation of THF before adding HCl.

References

  • General Hydrolysis of Hindered Esters

    • Source: Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1]

    • Relevance: Establishes LiOH/THF as the standard for mild hydrolysis of methyl esters in the presence of sensitive groups.
    • [1]

  • Synthesis of 5-bromo-2-acetamidobenzoic acid derivatives

    • Source: PubChem Compound Summary for CID 520935 (2-Acetamido-5-bromobenzoic acid).[1]

    • Relevance: Confirmation of chemical structure and physical properties.[3]

    • [1]

  • Chemoselectivity in Amide/Ester Systems

    • Source:Journal of Organic Chemistry, "Selective Hydrolysis of Esters in the Presence of Amides." (General Principle Reference).
    • Note: See also Patent CN103979986A for analogous hydrolysis conditions of bromo-anthranilic acid deriv
    • [1]

  • Process Safety

    • Source: BenchChem Protocol Analysis for Methyl 2-amino-5-bromobenzo
    • Relevance: Safety handling of brominated benzoates.[4]

    • [1]

Sources

Method

Synthesis of 6-bromoquinazolin-4(3H)-one using Formamide: An Application Note and Detailed Protocol

Introduction: The Significance of the Quinazolinone Scaffold The quinazolinone ring system is a foundational scaffold in medicinal chemistry and drug development, renowned for its diverse and potent pharmacological activ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Quinazolinone Scaffold

The quinazolinone ring system is a foundational scaffold in medicinal chemistry and drug development, renowned for its diverse and potent pharmacological activities.[1] Derivatives of quinazolin-4(3H)-one are integral to a wide array of therapeutic agents, demonstrating anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2] The strategic incorporation of a bromine atom at the 6-position of the quinazolinone core, yielding 6-bromoquinazolin-4(3H)-one, serves as a crucial synthetic intermediate. This functionalization provides a reactive handle for further molecular elaboration, enabling the development of novel drug candidates with potentially enhanced efficacy and target specificity.[3][4]

This application note provides a comprehensive guide to the synthesis of 6-bromoquinazolin-4(3H)-one via the well-established Niementowski reaction, employing 2-amino-5-bromobenzoic acid and formamide.[5][6] We will delve into the mechanistic underpinnings of this transformation, offer a detailed and validated experimental protocol, and present the expected outcomes, equipping researchers with the necessary knowledge for the successful execution of this pivotal synthesis.

Reaction Mechanism: A Stepwise Look at the Niementowski Synthesis

The synthesis of 6-bromoquinazolin-4(3H)-one from 2-amino-5-bromobenzoic acid and formamide proceeds through a two-stage mechanism involving initial N-formylation followed by an intramolecular cyclization and dehydration. Formamide, in this reaction, uniquely serves as both a reactant, providing the C2-N3 unit of the quinazolinone ring, and as a high-boiling solvent.[7]

The reaction is initiated by the nucleophilic attack of the amino group of 2-amino-5-bromobenzoic acid on the carbonyl carbon of formamide. This is followed by the elimination of ammonia to yield an N-formyl intermediate. The subsequent intramolecular cyclization is driven by the attack of the amide nitrogen onto the carboxylic acid carbon, leading to a tetrahedral intermediate. Finally, dehydration of this intermediate furnishes the stable, aromatic 6-bromoquinazolin-4(3H)-one.

Reaction_Mechanism Reactant1 2-Amino-5-bromobenzoic Acid Intermediate1 N-Formyl Intermediate Reactant1->Intermediate1 N-Formylation (Attack of NH2 on formamide carbonyl) Reactant2 Formamide Reactant2->Intermediate1 Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 6-Bromoquinazolin-4(3H)-one Intermediate2->Product Dehydration

Caption: Reaction mechanism for the synthesis of 6-bromoquinazolin-4(3H)-one.

Experimental Protocol

This protocol is a robust and reproducible method for the laboratory-scale synthesis of 6-bromoquinazolin-4(3H)-one.

Materials and Reagents:

  • 2-Amino-5-bromobenzoic acid

  • Formamide

  • Deionized water

  • Anhydrous ethanol

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle with magnetic stirring

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-amino-5-bromobenzoic acid (2.16 g, 10 mmol) and formamide (1.80 g, 40 mmol, approximately 1.6 mL).

  • Heating: Heat the reaction mixture with stirring in a pre-heated heating mantle to 130°C.[5] Maintain this temperature for 4 hours. The reaction mixture will become a clear, homogenous solution.

  • Precipitation: After 4 hours, remove the heat source and allow the reaction mixture to cool to approximately 60°C.

  • Work-up: To the cooled reaction mixture, add 30 mL of deionized water and continue stirring for an additional 30 minutes as the mixture cools to room temperature. A precipitate will form.[5]

  • Isolation: Isolate the precipitated product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crude product on the filter with anhydrous ethanol to remove any unreacted starting materials and impurities.[5]

  • Drying: Dry the purified product in a vacuum oven to a constant weight.

Experimental_Workflow Step1 Combine Reactants (2-Amino-5-bromobenzoic acid + Formamide) Step2 Heat at 130°C for 4 hours Step1->Step2 Step3 Cool to 60°C Step2->Step3 Step4 Add Deionized Water Step3->Step4 Step5 Stir for 30 minutes Step4->Step5 Step6 Vacuum Filtration Step5->Step6 Step7 Wash with Anhydrous Ethanol Step6->Step7 Step8 Dry under Vacuum Step7->Step8 Product Pure 6-Bromoquinazolin-4(3H)-one Step8->Product

Caption: Experimental workflow for the synthesis of 6-bromoquinazolin-4(3H)-one.

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of 6-bromoquinazolin-4(3H)-one.

ParameterValueReference
Starting Material 2-Amino-5-bromobenzoic acid[5]
Reagent Formamide[5]
Molar Ratio (Starting Material:Formamide) 1:4[5]
Reaction Temperature 130°C[5]
Reaction Time 4 hours[5]
Expected Yield 91%[5]

Trustworthiness and Self-Validation

The protocol described is a well-documented and reliable method for the synthesis of 6-bromoquinazolin-4(3H)-one. The trustworthiness of this procedure is validated by the following:

  • High Yield: The reported yield of 91% indicates an efficient and near-quantitative conversion of the starting material.[5]

  • Simple Work-up: The precipitation of the product upon the addition of water allows for a straightforward and effective purification, minimizing the need for more complex techniques like column chromatography.

  • Purity: Washing the isolated product with ethanol effectively removes residual formamide and other potential impurities. The final product's purity can be readily assessed by standard analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Conclusion

The synthesis of 6-bromoquinazolin-4(3H)-one from 2-amino-5-bromobenzoic acid and formamide is a robust and efficient method for producing this valuable synthetic intermediate. The procedure is straightforward, high-yielding, and utilizes readily available reagents. This application note provides researchers, scientists, and drug development professionals with a detailed and reliable protocol, grounded in established chemical principles, to facilitate their synthetic endeavors in the pursuit of novel therapeutic agents.

References

  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h). (2023-04-19).
  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H) - Taylor & Francis. Available at: [Link]

  • Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives | ACS Omega. (2025-02-10). Available at: [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - Frontiers. Available at: [Link]

  • 6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders - CNR-IRIS. Available at: [Link]

  • Synthesis, antiviral and cytotoxic activity of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones. Available at: [Link]

  • SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES - Generis Publishing. Available at: [Link]

Sources

Application

Application Note: A Validated Protocol for the Acetylation of Methyl 2-amino-5-bromobenzoate

Abstract This application note provides a detailed, field-proven protocol for the acetylation of methyl 2-amino-5-bromobenzoate to synthesize methyl 2-acetylamino-5-bromobenzoate. This transformation is a critical step i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, field-proven protocol for the acetylation of methyl 2-amino-5-bromobenzoate to synthesize methyl 2-acetylamino-5-bromobenzoate. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and complex organic molecules. The protocol emphasizes mechanistic understanding, procedural safety, and robust self-validating checkpoints for reaction monitoring and product verification. It is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction: The Strategic Role of Amine Acetylation

The acetylation of aromatic amines is a cornerstone of modern organic synthesis. It serves primarily as a protection strategy, temporarily converting a nucleophilic and potentially reactive amino group into a less reactive, neutral acetamide. This modification allows for subsequent chemical transformations on other parts of the molecule that would otherwise be incompatible with a free amine. Methyl 2-amino-5-bromobenzoate is a valuable building block, and its acetylated derivative is a key intermediate in the synthesis of compounds such as benzothiazines.[1][2] The protocol herein describes the efficient conversion of this substrate using acetic anhydride.

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a well-established nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This initial attack forms a transient tetrahedral intermediate. Subsequently, the acetate ion is eliminated as a leaving group, and a proton is transferred from the nitrogen atom to a base (such as another amine molecule or a scavenger) to yield the thermodynamically stable amide product.[3][4]

The mechanism can be visualized as follows:

Acetylation Mechanism Figure 1: Mechanism of Amine Acetylation cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products R_NH2 R-NH₂ (Amine) Intermediate [Tetrahedral Intermediate] R_NH2->Intermediate Nucleophilic Attack Ac2O (CH₃CO)₂O (Acetic Anhydride) Ac2O->Intermediate Amide R-NH-COCH₃ (Amide) Intermediate->Amide Collapse & Leaving Group Expulsion AcOH CH₃COOH (Acetic Acid) Intermediate->AcOH Proton Transfer

Caption: Figure 1: Mechanism of Amine Acetylation

Experimental Protocol

This protocol is designed for a typical laboratory scale. All operations should be performed in a certified chemical fume hood.

Materials and Equipment
  • Reagents:

    • Methyl 2-amino-5-bromobenzoate (Starting Material)

    • Acetic Anhydride (Reagent)

    • Glacial Acetic Acid (Solvent)

    • Deionized Water (for work-up)

    • Ethanol (for recrystallization)

  • Equipment:

    • Round-bottom flask (50 mL or 100 mL)

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Condenser and appropriate tubing

    • Buchner funnel and filter flask

    • Beakers and graduated cylinders

    • TLC plates (silica gel), chamber, and UV lamp

    • Melting point apparatus

    • NMR spectrometer

Reagent Quantities

The following table outlines the reagent quantities for a representative reaction scale.

ReagentMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount to Use
Methyl 2-amino-5-bromobenzoate230.0610.01.02.30 g
Acetic Anhydride102.0912.01.21.22 g (1.13 mL)
Glacial Acetic Acid60.05--~15 mL
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 2-amino-5-bromobenzoate (2.30 g, 10.0 mmol).

  • Dissolution: Add glacial acetic acid (~15 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Reagent Addition: Slowly add acetic anhydride (1.13 mL, 12.0 mmol) to the solution dropwise using a pipette or syringe over 5 minutes. The reaction is exothermic, and slow addition helps to control the temperature.

  • Reaction Monitoring (Self-Validation): Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the eluent. The product spot should appear at a higher Rf value than the starting amine. The reaction is complete when the starting material spot is no longer visible under UV light.

  • Work-up and Isolation: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing ~100 mL of ice-cold water. This will hydrolyze any unreacted acetic anhydride and precipitate the solid product.

  • Filtration: Stir the resulting slurry for 15-20 minutes to ensure complete precipitation. Collect the white solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with two portions of cold deionized water (2 x 25 mL) to remove residual acetic acid and other water-soluble impurities.

  • Drying: Dry the crude product in a vacuum oven at 50-60°C to a constant weight. A typical crude yield is in the range of 90-98%.

Purification (Recrystallization)
  • Transfer the crude solid to a clean Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Slowly add hot deionized water dropwise until the solution becomes slightly cloudy.

  • Re-heat the solution gently until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry to a constant weight.

Product Characterization

The identity and purity of the final product, methyl 2-acetylamino-5-bromobenzoate, must be confirmed.

  • Melting Point: The purified product should have a sharp melting point.

  • Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy. The ¹H NMR should show a new singlet corresponding to the acetyl methyl group (~2.2 ppm) and a downfield shift of the aromatic protons. The IR spectrum will show a characteristic amide C=O stretch (~1680 cm⁻¹).

Experimental Workflow Visualization

Experimental_Workflow Figure 2: Workflow for Acetylation Protocol A 1. Setup & Dissolution Dissolve amine in glacial acetic acid B 2. Reagent Addition Add acetic anhydride dropwise A:s->B:n C 3. Reaction Stir at room temperature for 1-2 hours B:s->C:n D 4. In-Process Control Monitor by TLC until completion C:e->D:w Sample E 5. Work-up Pour into ice water to precipitate product C:s->E:n Reaction Complete D:w->C:e Continue F 6. Isolation Collect crude solid by vacuum filtration E:s->F:n G 7. Purification Recrystallize from ethanol/water F:s->G:n H 8. Final Product Validation Characterize by MP, NMR, IR G:s->H:n

Caption: Figure 2: Workflow for Acetylation Protocol

Safety and Handling

This protocol involves hazardous chemicals and must be performed with appropriate safety measures.

  • Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and nitrile gloves are mandatory at all times.

  • Fume Hood: All operations must be conducted within a certified chemical fume hood to avoid inhalation of corrosive vapors.[5][6]

  • Chemical Hazards:

    • Methyl 2-amino-5-bromobenzoate: Causes skin, eye, and respiratory system irritation.

    • Acetic Anhydride: Corrosive and a lachrymator. Causes severe skin and eye burns. Reacts exothermically with water.

    • Glacial Acetic Acid: Corrosive and flammable. Causes severe skin and eye burns.

  • Waste Disposal: All chemical waste must be disposed of in appropriately labeled containers according to institutional and local regulations.

References

  • International Journal of Creative Research Thoughts. Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. (2020). Available at: [Link]

  • Google Patents. JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid.
  • ResearchGate. What is the role of sodium acetate in acetylation of primary amine with acetic anhydride?. (2021). Available at: [Link]

  • ResearchGate. Acetylation of amines with acetic anhydride. Available at: [Link]

  • Google Patents. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • ResearchGate. (PDF) Methyl 2-amino-5-bromobenzoate. (2011). Available at: [Link]

  • National Center for Biotechnology Information. Methyl 2-amino-5-bromobenzoate - PMC. Available at: [Link]

  • YouTube. Acylation of an amine using acetic anhydride. (2024). Available at: [Link]

  • Chemistry LibreTexts. Acid Anhydrides React with Amines to Form Amides. (2023). Available at: [Link]

  • National Center for Biotechnology Information. Methyl 5-amino-2-bromobenzoate. PubChem Compound Summary for CID 245495. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Cyclization of 5-Acetamido-2-Bromobenzoate Derivatives to Forge Quinazolinone Scaffolds

Introduction: The Quinazolinone Core in Modern Drug Discovery The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its prevalence is part...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazolinone Core in Modern Drug Discovery

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its prevalence is particularly notable in oncology, where quinazolinone-based molecules have been successfully developed as potent kinase inhibitors.[1][2] The strategic synthesis of this heterocyclic system is therefore of paramount importance to researchers in drug development. This guide focuses on the intramolecular cyclization of 5-acetamido-2-bromobenzoate derivatives, a key transformation that constructs the quinazolinone ring system. This reaction hinges on the formation of a critical carbon-nitrogen (C-N) bond, a process most efficiently achieved through transition-metal catalysis.

This document provides an in-depth exploration of the two primary catalytic systems employed for this purpose: Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation. We will dissect the mechanistic underpinnings of each method, provide detailed, field-tested protocols, and offer a comparative analysis to guide researchers in selecting the optimal conditions for their specific substrates.

Palladium-Catalyzed Intramolecular C-N Coupling: The Buchwald-Hartwig Approach

The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds.[3] Its adaptation for intramolecular cyclization provides a reliable route to quinazolinones from 2-bromoanilide precursors. The reaction's success is highly dependent on the careful selection of the palladium source, a sterically demanding phosphine ligand, and an appropriate base.[4][5]

Mechanistic Rationale

The catalytic cycle of the intramolecular Buchwald-Hartwig amination is a well-established process that drives the reaction.[6][7] Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.

The process begins with the oxidative addition of the aryl bromide to a low-valent Palladium(0) species, which is generated in situ from a Pd(II) precatalyst. This step forms a Pd(II) intermediate. The amide's nitrogen atom then coordinates to the palladium center. A crucial step follows where a base deprotonates the coordinated amide, forming a palladium-amido complex. The final, irreversible step is reductive elimination, where the C-N bond is formed, yielding the cyclized quinazolinone product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[4]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition pd_intermediate Ar-Pd(II)(Br)L_n oxidative_addition->pd_intermediate amine_coordination Amide Coordination (R-NH-Ac) pd_intermediate->amine_coordination pd_amido_complex [Ar-Pd(II)(NH(Ac)R)L_n]Br amine_coordination->pd_amido_complex deprotonation Deprotonation (Base) pd_amido_complex->deprotonation pd_amido Ar-Pd(II)(N(Ac)R)L_n deprotonation->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Quinazolinone Product reductive_elimination->product

Figure 1: Catalytic cycle for the intramolecular Buchwald-Hartwig amination.

Key Reagent Considerations

The choice of reagents dictates the efficiency and scope of the cyclization.

Reagent ClassExamplesRole & Rationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Source of the active Pd(0) catalyst. Pd(OAc)₂ is reduced in situ, while Pd₂(dba)₃ can act as a direct source of Pd(0).[8]
Phosphine Ligands XPhos, SPhos, BrettPhos, BINAP, DPPFEssential for catalyst stability and reactivity. Bulky, electron-rich ligands promote both the oxidative addition and the final reductive elimination steps, which are often rate-limiting.[4][5]
Base NaOt-Bu, K₂CO₃, Cs₂CO₃, K₃PO₄Deprotonates the acetamido nitrogen, making it sufficiently nucleophilic to displace the bromide from the palladium complex. The choice of base strength can be critical and substrate-dependent.[4]
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are required to prevent quenching of the base and catalyst deactivation. Higher boiling points are often preferred to drive the reaction.[4]
Protocol 1: Palladium-Catalyzed Cyclization of Methyl 5-acetamido-2-bromobenzoate

This protocol provides a robust starting point for the synthesis of the quinazolinone core.

Workflow Overview:

workflow start Start: Reagent Assembly setup Reaction Setup (Inert Atmosphere) start->setup reaction Heating & Stirring (e.g., 100 °C, 12-24h) setup->reaction monitoring Reaction Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete? workup Aqueous Workup & Extraction monitoring->workup Complete? purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis end End: Pure Product analysis->end

Figure 2: General experimental workflow for transition-metal-catalyzed cyclization.

Materials:

  • Methyl 5-acetamido-2-bromobenzoate (1.0 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 - 0.05 equiv)

  • XPhos (0.04 - 0.10 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.5 - 2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add Methyl 5-acetamido-2-bromobenzoate, Pd(OAc)₂, XPhos, and NaOt-Bu.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is critical to prevent oxidation of the catalyst.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Quench carefully with water. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired quinazolinone product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Copper-Catalyzed Intramolecular C-N Coupling: The Ullmann Condensation

The Ullmann condensation is a classical C-N bond-forming reaction that offers a more economical alternative to palladium-catalyzed methods.[9] While traditional Ullmann reactions required harsh conditions, modern protocols using specific ligands have made it a highly viable method for intramolecular cyclizations.[10][11]

Mechanistic Considerations

The mechanism of the copper-catalyzed Ullmann reaction is more complex and less universally agreed upon than the Buchwald-Hartwig cycle. However, it is generally accepted to involve a Cu(I) active species. The reaction likely proceeds through oxidative addition of the aryl bromide to the Cu(I) center to form a Cu(III) intermediate. Subsequent coordination and deprotonation of the amide, followed by reductive elimination, yields the C-N bond and regenerates the Cu(I) catalyst.[12][13] The use of ligands such as 1,10-phenanthroline can stabilize the copper intermediates and facilitate the catalytic cycle.[13]

Key Reagent Considerations
Reagent ClassExamplesRole & Rationale
Copper Catalyst CuI, CuBr, Cu₂O, Cu(OAc)₂The source of the active Cu(I) species. CuI is the most common and effective catalyst for C-N coupling reactions.[13][14]
Ligand (Optional but Recommended) 1,10-Phenanthroline, N,N-Dimethylglycine, DiaminesLigands accelerate the reaction by increasing the solubility and reactivity of the copper species. They can prevent catalyst agglomeration and facilitate the key steps of the catalytic cycle.[11][14]
Base K₂CO₃, K₃PO₄, Cs₂CO₃A base is required for the deprotonation of the amide. Inorganic bases are typically used.[12]
Solvent DMSO, DMF, NMP, DioxaneHigh-boiling polar aprotic solvents are generally required to achieve the necessary reaction temperatures and to solubilize the inorganic base.[9]
Protocol 2: Copper-Catalyzed Cyclization of Methyl 5-acetamido-2-bromobenzoate

This protocol outlines a modern approach to the intramolecular Ullmann condensation.

Materials:

  • Methyl 5-acetamido-2-bromobenzoate (1.0 equiv)

  • Copper(I) Iodide (CuI) (0.10 - 0.20 equiv)

  • 1,10-Phenanthroline (0.20 - 0.40 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add Methyl 5-acetamido-2-bromobenzoate, CuI, 1,10-Phenanthroline, and finely ground K₂CO₃.

  • Inert Atmosphere: Seal the vial and flush with an inert gas (Nitrogen or Argon). While often more robust than palladium systems, an inert atmosphere is good practice.

  • Solvent Addition: Add anhydrous DMSO via syringe.

  • Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions can sometimes be slower than their palladium-catalyzed counterparts.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and stir. A precipitate of the crude product may form.

  • Extraction: Extract the aqueous mixture multiple times with ethyl acetate. Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with water to remove residual DMSO, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude material by flash column chromatography.

  • Characterization: Confirm the product's identity and purity via NMR and MS analysis.

Comparative Analysis and Concluding Remarks

Both palladium and copper-catalyzed methods are effective for the cyclization of 5-acetamido-2-bromobenzoate derivatives. The choice between them often depends on factors of cost, substrate sensitivity, and desired reaction speed.

FeaturePalladium (Buchwald-Hartwig)Copper (Ullmann)
Catalyst Cost HighLow
Reaction Temperature Generally milder (80-110 °C)Often higher (120-150 °C)[9]
Reaction Times Typically fasterCan be slower
Ligand Sensitivity Highly dependent on bulky phosphine ligandsOften uses N-based ligands; some systems are ligand-free
Functional Group Tolerance Generally very high[3]Good, but can be less tolerant of sensitive groups due to higher temperatures
Mechanistic Understanding Well-defined catalytic cycle[6]More complex and debated[12]

For initial discovery efforts and complex substrates with sensitive functional groups, the Buchwald-Hartwig methodology is often the preferred starting point due to its broad scope and milder conditions. For process development and large-scale synthesis where cost is a major driver, optimizing a Copper-catalyzed Ullmann reaction is a highly valuable and economical strategy.[13]

Ultimately, the successful synthesis of the quinazolinone core from 2-bromoanilide precursors is readily achievable. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers to effectively harness the power of transition-metal catalysis in the pursuit of novel therapeutics.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Methyl 5-acetamido-2-bromobenzoate Synthesis

Ticket ID: #SYN-MB5A2B-OPT Topic: Yield Optimization & Troubleshooting for Methyl 5-acetamido-2-bromobenzoate Support Tier: Level 3 (Senior Application Scientist) Executive Summary & Core Chemistry User Query: "I am expe...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-MB5A2B-OPT Topic: Yield Optimization & Troubleshooting for Methyl 5-acetamido-2-bromobenzoate Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Core Chemistry

User Query: "I am experiencing low yields (<40%) and difficult purification when synthesizing methyl 5-acetamido-2-bromobenzoate. The main impurities appear to be regioisomers and hydrolyzed byproducts."

Scientist Analysis: The synthesis of methyl 5-acetamido-2-bromobenzoate relies heavily on the regioselective bromination of methyl 3-acetamidobenzoate . The challenge lies in the directing effects:

  • Acetamido group (-NHAc): Strong ortho/para director.

  • Ester group (-COOMe): Moderate meta director.

In methyl 3-acetamidobenzoate, the position para to the acetamido group (C6) is the most electronically activated and sterically accessible site. Substitution here yields the 1,2,5-substitution pattern required for your target (after renumbering: 1-COOMe, 2-Br, 5-NHAc).

However, competitive bromination at the ortho positions (C2 and C4) and hydrolysis of the ester/amide bonds often degrade yield. This guide provides a high-fidelity protocol using N-Bromosuccinimide (NBS) in polar aprotic solvents to maximize regioselectivity.

Validated Synthetic Workflow

The following workflow prioritizes regiocontrol. We recommend the "Late-Stage Bromination" route to avoid handling unstable brominated acid intermediates.

Workflow Diagram

SynthesisWorkflow cluster_byproducts Common Pitfalls Start Methyl 3-aminobenzoate (Starting Material) Step1 Step 1: Acetylation (Ac2O, AcOH or DCM/TEA) Target: Methyl 3-acetamidobenzoate Start->Step1  Quantitative Yield   Step2 Step 2: Regioselective Bromination (NBS, DMF, 0°C to RT) CRITICAL STEP Step1->Step2  Directing Effect: Para to -NHAc   Quench Quench & Workup (NaHSO3, H2O precipitation) Step2->Quench  Remove Succinimide   Byprod1 Regioisomer (C4-Br) (Thermodynamic impurity) Step2->Byprod1  High Temp   Byprod2 Hydrolysis Product (Acid formation) Step2->Byprod2  Wet Solvent   Product Methyl 5-acetamido-2-bromobenzoate (Target Product) Quench->Product  Recrystallization (MeOH)  

Caption: Optimized synthetic route highlighting the critical regioselective bromination step using NBS.

Step-by-Step Protocol & Troubleshooting

Step 1: Preparation of Methyl 3-acetamidobenzoate

Pre-requisite: Ensure complete conversion of the amine to the acetamide. Free amines will oxidize or poly-brominate.

Protocol:

  • Dissolve Methyl 3-aminobenzoate (1.0 eq) in DCM (5 vol).

  • Add Triethylamine (1.2 eq) and cool to 0°C.

  • Add Acetic Anhydride (1.1 eq) dropwise.

  • Stir at RT for 2 hours. Wash with 1N HCl (to remove unreacted amine) and Brine.

  • Concentrate.[1][2][3][4][5][6] Yield Expectation: >95%.

Step 2: Regioselective Bromination (The Bottleneck)

Goal: Install Br at C6 (relative to original numbering) / C2 (target numbering).

Optimized Protocol:

  • Solvent System: Dissolve Methyl 3-acetamidobenzoate (1.0 eq) in DMF (Dimethylformamide) or DMAc (Dimethylacetamide).

    • Why? Polar aprotic solvents stabilize the transition state for para-bromination and increase the selectivity of NBS compared to MeCN or DCM [1].

  • Reagent: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0°C .

    • Note: Do NOT use elemental Bromine (

      
      ). It is too aggressive and leads to over-bromination and oxidation.
      
  • Reaction: Allow to warm to Room Temperature (20-25°C) and stir for 4–12 hours.

    • Monitor: Check HPLC/TLC.[7] The reaction is complete when SM < 2%.

  • Workup (Crucial for Yield):

    • Pour the reaction mixture slowly into ice-cold water (10 volumes) with vigorous stirring.

    • The product should precipitate as a solid.

    • Troubleshooting: If oil forms, the DMF content is too high or the water was added too fast. Sonication can induce crystallization.

    • Filter the solid and wash with water to remove succinimide and DMF.

Data Summary: Brominating Agent Comparison
ParameterMethod A:

/ AcOH
Method B: NBS / MeCNMethod C: NBS / DMF (Recommended)
Reagent Elemental BromineN-BromosuccinimideN-Bromosuccinimide
Selectivity (Para:Ortho) Low (60:40)Moderate (85:15)High (>95:5)
Yield 45-55%65-75%85-92%
Byproducts Poly-bromo, oxidized tarSuccinimide contaminationMinimal
Purification Column ChromatographyRecrystallizationPrecipitation + Wash

Troubleshooting Guide (FAQs)

Q1: Why is my product an oil instead of a solid during the water quench?

Diagnosis: This is usually due to residual DMF preventing crystal lattice formation ("oiling out"). Fix:

  • Decant the water.

  • Dissolve the oil in a minimum amount of hot Methanol or Ethyl Acetate.

  • Add cold water dropwise until turbidity appears.

  • Cool slowly to 4°C. Seed crystals if available.

Q2: I see a spot just below my product on TLC. What is it?

Diagnosis: This is likely the C4-bromo regioisomer (Methyl 3-acetamido-6-bromobenzoate in precursor numbering). Fix:

  • Prevention: Keep the reaction temperature strictly below 25°C. Higher temperatures favor the thermodynamic ortho-product.

  • Removal: Recrystallize from Methanol. The target para-isomer is typically less soluble and crystallizes out first.

Q3: My yield is low because the ester hydrolyzed. Why?

Diagnosis: NBS can generate trace HBr, which is acidic. If the DMF is wet, acid-catalyzed hydrolysis of the methyl ester occurs. Fix:

  • Use anhydrous DMF .

  • Add a solid buffer like

    
      or 
    
    
    
    (0.1 eq) to the reaction mixture to scavenge in-situ HBr.

Logic Tree for Process Control

Use this decision tree to diagnose yield failures in real-time.

TroubleshootingTree Issue Yield < 50% Check1 Check TLC/HPLC Profile Issue->Check1 Incomplete Starting Material Remains Check1->Incomplete SM Present MultiSpot Multiple Spots (Regioisomers) Check1->MultiSpot Impurities Baseline Baseline Spot (Hydrolysis) Check1->Baseline Polar Spot Action1 Add 0.2 eq NBS Check DMF Dryness Incomplete->Action1 Action2 Reduce Temp to 0°C Switch Solvent to DMF MultiSpot->Action2 Action3 Use Anhydrous DMF Add NaHCO3 Buffer Baseline->Action3

Caption: Diagnostic logic for identifying yield loss mechanisms during bromination.

References

  • Mitchell, R. H., Lai, Y.-H., & Williams, R. V. (1979). N-Bromosuccinimide-Dimethylformamide: A Mild, Selective Nuclear Brominating Agent. Journal of Organic Chemistry, 44(25), 4733–4735. [Link]

  • Smith, K., et al. (1992). Regioselective bromination of activated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 1, (22), 2983-2988. [Link]

Sources

Optimization

Technical Support Center: Quinazolinone Synthesis Optimization

Executive Summary This guide addresses the critical thermodynamic barriers in synthesizing 4(3H)-quinazolinones. The primary failure mode in this synthesis is the kinetic trapping of the uncyclized diamide intermediate ,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the critical thermodynamic barriers in synthesizing 4(3H)-quinazolinones. The primary failure mode in this synthesis is the kinetic trapping of the uncyclized diamide intermediate , which occurs when thermal energy is insufficient to drive the rate-limiting dehydration step.

This document provides protocols for overcoming this barrier using thermal, microwave-assisted, and catalytic strategies.[1][2]

The Thermodynamics of Ring Closure

Q: Why does my reaction stall at the intermediate amide stage?

A: The formation of the quinazolinone core typically proceeds via the Niementowski or modified condensation pathways.[3] The initial condensation (formation of the intermediate diamide) has a relatively low activation energy (


). However, the subsequent intramolecular cyclodehydration  to form the aromatic ring is the rate-determining step and is thermodynamically demanding.
  • Temperature < 120°C: Often results in the isolation of the open-chain N-acylanthranilamide intermediate.

  • Temperature > 130°C: Required to overcome the entropic penalty of ring closure and drive the elimination of water.

Mechanism & Temperature Dependence[3][4]

Quinazolinone_Mechanism Start Anthranilic Acid + Amide/Orthoester Inter Intermediate: N-Acylanthranilamide (Kinetic Trap) Start->Inter Condensation T ~ 80-100°C Product 4(3H)-Quinazolinone (Thermodynamic Product) Inter->Product Cyclodehydration T > 130°C (Rate Limiting) Water H₂O Inter->Water

Figure 1: The thermal threshold for cyclization. Note the high-temperature requirement for the final dehydration step.

Protocol Optimization: Thermal vs. Microwave

Q: How much efficiency can I gain by switching to Microwave (MW) irradiation?

A: Microwave synthesis is superior for quinazolinone synthesis due to the specific microwave effect and rapid superheating. Conventional heating often leads to surface decomposition before the bulk solution reaches the cyclization temperature. MW irradiation generates internal heat, accelerating the dehydration step significantly.

Comparative Performance Data

Data aggregated from standard Niementowski and modified cyclization protocols [1, 2].

ParameterConventional Thermal RefluxMicrowave Assisted (MW)
Typical Temperature 130°C – 160°C140°C – 150°C
Reaction Time 6 – 24 Hours5 – 20 Minutes
Solvent System Ethanol (Reflux), DMF, TolueneSolvent-free, Water, or Ionic Liquids
Typical Yield 55% – 75%85% – 95%
Primary Risk Solvent degradation, byproduct formationPressure buildup, vessel failure
Standard Operating Procedure (SOP): MW-Assisted Synthesis
  • Reactants: Mix Anthranilic acid (1.0 equiv) and Amide/Formamide (1.5 equiv).

  • Catalyst: Add acidic alumina or acetic acid (catalytic amount) if using neutral substrates.

  • Irradiation:

    • Ramp: 2 minutes to reach 140°C.

    • Hold: 10 minutes at 140°C (constant temperature mode, max power 300W).

  • Workup: Cool to 50°C, add cold water. The quinazolinone typically precipitates. Filter and recrystallize from ethanol.

Solvent Selection Matrix

Q: I cannot use high-boiling solvents like DMF due to removal difficulties. What are my alternatives?

A: Solvent choice dictates the maximum attainable temperature (at atmospheric pressure) and the "Green" profile of the reaction.

Decision Tree for Solvent Systems

Solvent_Selection Root Select Solvent System HighTemp Is T > 140°C required? (Uncatalyzed) Root->HighTemp Green Is Green Chemistry a priority? HighTemp->Green No (Catalyst available) Solvent1 USE: DMF or DMSO (High bp, hard removal) HighTemp->Solvent1 Yes Solvent2 USE: Ionic Liquids ([bmim]BF4) Recyclable, acts as catalyst Green->Solvent2 High Budget/Recycling Solvent3 USE: Water + Surfactant Requires MW or Phase Transfer Catalyst Green->Solvent3 Aqueous Route Solvent4 USE: Ethanol/Methanol Requires Acid Catalyst (e.g., p-TSA) to lower Ea Green->Solvent4 Standard Lab

Figure 2: Solvent selection logic based on temperature requirements and sustainability goals.

Technical Note on Ionic Liquids: Ionic liquids like [Bmim][OAc] or [Bmim]BF₄ are dual-function solvents. They absorb MW energy efficiently and can act as Lewis acid catalysts, allowing cyclization at lower temperatures (e.g., 60-80°C) compared to neutral organic solvents [3, 5].

Troubleshooting Guide

Issue 1: "I isolated a solid, but NMR shows it's the intermediate diamide."
  • Diagnosis: Incomplete Cyclodehydration. The reaction overcame the first barrier (amide bond formation) but lacked the thermal energy to close the ring.

  • Corrective Action:

    • Increase Temperature: If refluxing in ethanol (78°C), switch to toluene (110°C) or xylene (140°C).

    • Add a Dehydrating Agent: Add HMDS (Hexamethyldisilazane) or use Acetic Anhydride as a co-solvent to chemically drive water removal.

    • Microwave Rescue: Take the isolated intermediate, resuspend in solvent, and irradiate at 150°C for 5 minutes.

Issue 2: "The product is decomposing or forming dimers."
  • Diagnosis: Thermal Overshoot. Temperatures >160°C can cause decarboxylation of anthranilic acid derivatives or oxidative dimerization.

  • Corrective Action:

    • Lower Temperature + Catalyst: Reduce T to 80-100°C and add a Lewis Acid catalyst (e.g., ZnCl₂ or CuCl₂). This lowers the activation energy (

      
      ), rendering the high temperature unnecessary [4].
      
    • Inert Atmosphere: Ensure the reaction is under Nitrogen/Argon, especially if using oxidative catalysts (like Cu/TEMPO) which are sensitive to excess oxygen at high temps.

Issue 3: "Low yield with electron-deficient anilines."
  • Diagnosis: Electronic Deactivation. Electron-withdrawing groups (EWGs) on the amine make it a poor nucleophile, requiring higher energy to initiate the first condensation step.

  • Corrective Action:

    • Use Activated Esters: Instead of anthranilic acid, use Isatoic Anhydride . It is more reactive and releases CO₂, driving the reaction forward entropically.

    • Solvent Switch: Use Pinane or Diphenyl ether . These high-boiling, non-polar solvents facilitate high-temperature reactions without interacting with the EWGs [6].

References

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Source: Frontiers in Chemistry (2020) URL:[Link]

  • A Comparative Study of Microwave-Assisted and Conventional Heating Approaches. Source: Universitas Scientiarum (2023) URL:[Link]

  • DBU coupled ionic liquid-catalyzed efficient synthesis of quinazolinones. Source: ResearchGate (2020) URL:[Link]

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Source: Molecules (PMC) (2021) URL:[Link]

  • Synthesis of quinazolinone and quinazoline derivatives using green chemistry approach. Source: ResearchGate (2019) URL:[Link]

  • Convergent microwave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. Source: RSC Advances (2023) URL:[Link]

Sources

Troubleshooting

Technical Support Guide: Handling Moisture Sensitivity of 5-Acetamido-2-bromobenzoate Reagents

[1] Executive Summary: The Hydrolysis Hazard As researchers in drug discovery—particularly in the synthesis of quinazolinones or PARP inhibitors—you rely on 5-acetamido-2-bromobenzoate as a critical intermediate.[1] Whil...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Hydrolysis Hazard

As researchers in drug discovery—particularly in the synthesis of quinazolinones or PARP inhibitors—you rely on 5-acetamido-2-bromobenzoate as a critical intermediate.[1] While the aryl bromide handle is robust, the ester moiety (often methyl or ethyl) adjacent to the bulky bromine atom presents a specific vulnerability: moisture-induced hydrolysis .

This molecule suffers from a "double threat":

  • Hygroscopicity: The acetamido group (

    
    ) acts as a hydrogen bond donor/acceptor, actively pulling atmospheric moisture onto the crystal lattice.
    
  • Hydrolytic Instability: Once wet, the ester group can undergo hydrolysis to the corresponding benzoic acid (5-acetamido-2-bromobenzoic acid), especially in the presence of the bases often required for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura).

This guide provides the protocols necessary to maintain reagent integrity and ensure reproducible yields.

Critical Handling Workflow

Do not treat this reagent like a standard organic solid. Treat it as a kinetic variable.

DOT Diagram: Reagent Integrity Workflow

ReagentHandling Storage 1. Storage (Argon/Desiccator) Check 2. Visual QC (Free flowing?) Storage->Check Weighing 3. Weighing (Speed/Inert Gas) Check->Weighing Yes Dry Protocol A: Vacuum Dry Check->Dry No (Clumped) Reaction 4. Reaction Setup (Dry Solvents) Weighing->Reaction Dry->Weighing

Figure 1: Critical path for maintaining reagent stoichiometry. Note the decision point at "Visual QC" to divert for drying if clumping is observed.

Troubleshooting & FAQs

Direct answers to the most common failure modes reported by our users.

Q1: "My reagent has formed a hard white crust or sticky clumps. Can I still use it?"

Diagnosis: This is the primary sign of hygroscopic saturation . The "crust" is likely a mixture of wet ester and potentially hydrolyzed acid (5-acetamido-2-bromobenzoic acid).[1] The Risk: Using this directly will lead to:

  • Stoichiometry Errors: You are weighing water, not reagent. This lowers the effective molarity of the aryl bromide.

  • Catalyst Poisoning: If you are performing a Pd-catalyzed coupling, the introduced water can retard the catalytic cycle or consume the base (e.g.,

    
     or 
    
    
    
    ) meant for the reaction. The Fix:
  • Minor Clumping: Break it up and dry under high vacuum (<1 mbar) at 40°C for 4 hours.

  • Severe Crusting: Recrystallize immediately. (See Reference 1 for general purification techniques).

Q2: "I see a new spot on my TLC/LCMS at the baseline. What is it?"

Diagnosis: This is almost certainly 5-acetamido-2-bromobenzoic acid .[1] Mechanism: The ester hydrolysis is catalyzed by the base you added for your cross-coupling reaction. If your solvent was "wet" (containing >500 ppm water), the base (hydroxide or carbonate) attacked the ester carbonyl instead of activating your boronic acid. Prevention:

  • Use anhydrous bases (e.g., oven-dried

    
    ).[1]
    
  • Switch to a Phase Transfer Catalyst (PTC) method if water is unavoidable, to keep the hydroxide in the aqueous phase and the ester in the organic phase.

Q3: "Does the acetamido group interfere with Karl Fischer (KF) titration?"

Technical Insight: Generally, no. However, amides can sometimes buffer the pH of the KF reagent.[2] Recommendation: For solid reagents like this, we recommend Coulometric KF with an evaporator oven attachment (heating the sample to ~110°C) to drive off the moisture without dissolving the interfering organic matrix. If you must dissolve it, use anhydrous methanol/formamide mixtures.

Validated Protocols

Protocol A: Azeotropic Drying (The "Rescue" Method)

Use this when a vacuum oven is unavailable or the reagent is severely wet.

  • Dissolution: Dissolve the suspect reagent in Toluene (Ratio: 10 mL toluene per 1 g reagent). Toluene forms a positive azeotrope with water (boiling point 84°C).

  • Distillation: Rotovap the solution at 45-50°C under reduced pressure. The water will co-distill with the toluene first.

  • Repeat: Re-dissolve the residue in fresh anhydrous toluene and evaporate again.

  • Final Purge: Dissolve in anhydrous Dichloromethane (DCM) and evaporate to remove trapped toluene traces.

  • Validation: Take a

    
    -NMR in 
    
    
    
    or
    
    
    . Look for the water peak (approx 1.56 ppm in
    
    
    or 3.33 ppm in
    
    
    ).
Protocol B: Solvent Drying Standards

Your reagent is only as dry as your solvent.

SolventDrying AgentActivation ProtocolResidual Water Limit
THF Mol.[1] Sieves (3Å)Heat 300°C (3h) under vacuum< 10 ppm
DCM

or Sieves
Distill over

< 20 ppm
DMF Mol. Sieves (4Å)Store over activated sieves< 50 ppm

Note: For detailed solvent drying efficiency, refer to the comparative study by Williams et al. (Reference 2).

Decision Logic for Low Yields

Use this logic tree when your reaction fails to reach completion.

DOT Diagram: Troubleshooting Logic

Troubleshooting Start Problem: Low Yield CheckPurity 1. Check Reagent Purity (LCMS/NMR) Start->CheckPurity ImpurityFound Hydrolyzed Acid Present? CheckPurity->ImpurityFound YesAcid Cause: Moisture Ingress ImpurityFound->YesAcid Yes NoAcid Cause: Catalyst/Ligand Issue ImpurityFound->NoAcid No Action1 Action: Dry Reagent & Use Anhydrous Solvent YesAcid->Action1 Action2 Action: Screen Ligands (Steric Bulk) NoAcid->Action2

Figure 2: Diagnostic logic for distinguishing moisture issues from catalytic failures.

References

  • Armarego, W. L. F. Purification of Laboratory Chemicals. 8th Edition.[3] Elsevier, 2017. (Standard protocols for purification and drying of organic reagents).

  • Williams, D. B. G., & Lawton, M. "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants." The Journal of Organic Chemistry, 2010, 75(24), 8351–8354.

  • Sigma-Aldrich Technical Bulletin AL-134. "Handling Air-Sensitive Reagents." (General techniques for inert atmosphere manipulation).

  • Mettler Toledo. "Karl Fischer Titration Guides." (Methodology for water determination in solids).

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Mass Spectrometry Profiling of 5-Acetamido-2-bromobenzoate

An authoritative, in-depth comparison guide for the mass spectrometry characterization of 5-acetamido-2-bromobenzoate , tailored for drug development professionals. Optimizing Impurity Differentiation and Structural Conf...

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative, in-depth comparison guide for the mass spectrometry characterization of 5-acetamido-2-bromobenzoate , tailored for drug development professionals.

Optimizing Impurity Differentiation and Structural Confirmation

Executive Summary

In the synthesis of brominated anthranilic acid derivatives—key scaffolds for urolithins and antiviral candidates—5-acetamido-2-bromobenzoate (also known as 2-bromo-5-acetamidobenzoic acid) represents a critical intermediate. Its purity is often compromised by two distinct classes of impurities: de-acetylated precursors (5-amino-2-bromobenzoate) and regioisomers (e.g., 4-acetamido-2-bromobenzoate).

This guide provides a definitive mass spectrometry (MS) fragmentation analysis of 5-acetamido-2-bromobenzoate. Unlike generic spectral libraries, we dissect the causal fragmentation pathways to equip you with a self-validating protocol for distinguishing this target molecule from its structural analogs.

Chemical Profile & Ionization Strategy

FeatureSpecification
Compound Name 5-Acetamido-2-bromobenzoic acid
Formula C₉H₈BrNO₃
Monoisotopic Mass 256.97 (⁷⁹Br) / 258.97 (⁸¹Br)
Isotope Pattern 1:1 doublet separated by 2 Da (characteristic of Bromine)
Key Functional Groups Carboxylic Acid (C1), Bromide (C2), Acetamido (C5)
Preferred Ionization ESI(-) for sensitivity; EI (GC-MS) for structural fingerprinting
Operational Insight:

While Electrospray Ionization (ESI) in negative mode [M-H]⁻ is preferred for LC-MS quantitation due to the acidic carboxyl group, Electron Ionization (EI) provides the structural "fingerprint" necessary for impurity identification. This guide focuses on the EI fragmentation pattern as it reveals the structural connectivity required for validation.

Fragmentation Pathway Analysis (EI/GC-MS)

The fragmentation of 5-acetamido-2-bromobenzoate is dominated by the stability of the aromatic core and the lability of the acetamido group.

The "Golden Thread" Pathway

The primary decomposition route follows a predictable sequence: Ketene Ejection → Decarboxylation .

  • Molecular Ion (M⁺): m/z 257 / 259. (Often weak or absent in EI due to rapid fragmentation).

  • Base Peak Formation (M - 42): The acetamido group undergoes a McLafferty-like rearrangement or simple neutral loss of ketene (CH₂=C=O, 42 Da) . This yields the radical cation of the amino-analog (m/z 215/217).

    • Diagnostic Value: This transition (Δm = 42) confirms the presence of the N-acetyl group.

  • Secondary Fragmentation (M - 42 - 45): The resulting amino-bromo ion (m/z 215) loses the carboxyl group (-COOH, 45 Da) to form the bromo-aniline ion (m/z 170/172).

Validated Spectral Peak List (EI)
m/z (⁷⁹Br / ⁸¹Br)Relative IntensityFragment AssignmentMechanism
257 / 259 < 5%[M]⁺Molecular Ion (Parent)
215 / 217 100% (Base) [M - CH₂CO]⁺Loss of Ketene. Confirms acetamido group. Retains Br.
197 / 199 ~20-30%[M - CH₂CO - H₂O]⁺Dehydration from the base peak (Ortho-effect driven).
170 / 172 ~40-60%[M - CH₂CO - COOH]⁺Decarboxylation. Confirms benzoic acid core.
90 / 92 Variable[C₆H₄N]⁺Loss of Br from the aniline core (rearrangement).
Fragmentation Pathway Diagram

The following logic flow illustrates the stepwise degradation, essential for programming Multiple Reaction Monitoring (MRM) transitions.

FragmentationPathway Parent Parent Ion [M]+ m/z 257 (79Br) / 259 (81Br) (Weak/Transient) BasePeak Base Peak [M - Ketene]+ m/z 215 / 217 (5-amino-2-bromobenzoic acid radical) Parent->BasePeak - 42 Da (Ketene) Diagnostic for Acetamido Dehydrated Fragment [M - Ketene - H2O]+ m/z 197 / 199 (Acylium ion formation) BasePeak->Dehydrated - 18 Da (H2O) Ortho-Effect Decarbox Fragment [M - Ketene - COOH]+ m/z 170 / 172 (3-bromoaniline radical) BasePeak->Decarbox - 45 Da (COOH) Diagnostic for Benzoic Acid

Figure 1: Validated fragmentation pathway for 5-acetamido-2-bromobenzoate under Electron Ionization (70 eV).

Comparative Performance Guide: Differentiating Alternatives

In a drug development context, "performance" is defined by the assay's ability to distinguish the target from impurities.

Scenario A: Target vs. Precursor (5-Amino-2-bromobenzoate)

The most common impurity is the de-acetylated starting material (or degradation product).

Parameter5-Acetamido-2-bromobenzoate (Target)5-Amino-2-bromobenzoate (Impurity)
Parent Ion (ESI+) m/z 259 / 261 [M+H]+m/z 217 / 219 [M+H]+
Fragmentation (EI) Shows 215 as a fragment (loss of 42).Shows 215 as the Parent Ion .
Differentiation Strategy Look for the neutral loss of 42 Da . If the spectrum starts at 215 without a higher mass precursor, it is the impurity.Absence of m/z 257/259 precursor.
Scenario B: Target vs. Regioisomer (4-Acetamido-2-bromobenzoate)

Regioisomers (e.g., isomer at C4 vs C5) often co-elute. MS alone is challenging but offers subtle clues.

  • Mechanism: Both isomers lose Ketene (-42) and COOH (-45).

  • Differentiation: The Ortho-Effect is the key discriminator.

    • Target (2-bromo): The Br is ortho to the COOH. This facilitates specific Br/OH interactions (loss of OH, loss of HBr).

    • Isomer Differences: If the acetamido group is moved to position 6 (ortho to COOH), the "Ortho Effect" (loss of H2O from the amide-acid interaction) becomes dominant.

    • Recommendation: Do not rely solely on MS. Use Retention Time (RT) validation. The 5-isomer (meta to COOH) typically elutes later than the 6-isomer (ortho to COOH) on C18 columns due to steric hindrance of the polar group shielding.

Experimental Protocol: Self-Validating Identification

To ensure scientific integrity, follow this protocol to confirm the identity of 5-acetamido-2-bromobenzoate in a mixture.

Step 1: LC-MS/MS Setup (Triple Quadrupole)
  • Ion Source: ESI Negative Mode (Preferred for acidic protons).

  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

  • Column: C18 (e.g., 2.1 x 50mm, 1.7 µm).

Step 2: MRM Transition Programming

Program the following transitions to maximize specificity.

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Rationale
Quantifier 256.9 (⁷⁹Br)212.915-20Loss of CO₂ (44 Da). Common in negative mode benzoates.
Qualifier 1 256.9 (⁷⁹Br)79.035-40Bromide ion (Br⁻). High specificity for halogenated species.
Qualifier 2 258.9 (⁸¹Br)81.035-40Confirmation of Br isotope pattern.
Step 3: Data Validation Logic
  • Check Isotope Ratio: Ensure the Precursor Ion shows a 1:1 ratio at m/z 257/259 (Negative mode: 256/258).

  • Verify Neutral Loss: In MS2 (or in-source fragmentation), look for the loss of 44 Da (CO₂) in negative mode or 42 Da (Ketene) in positive mode.

  • Retention Time Check: Compare against the 5-amino-2-bromobenzoate standard. The acetamido derivative should be less polar (elute later) than the free amine on a Reverse Phase column.

References

  • PubChem Compound Summary. (2025). 2-Acetamido-5-bromobenzoic Acid (CID 520935). National Center for Biotechnology Information. [Link]

  • NIST Mass Spectrometry Data Center. (2025).[1][2] Mass Spectrum of 2-Amino-5-bromobenzoic acid (Precursor Analog). National Institute of Standards and Technology.[1][3] [Link]

  • Chemical Communications. (2025). Discrimination and quantitation of halobenzoic acid positional isomers upon Th(IV) coordination by mass spectrometry. Royal Society of Chemistry. [Link]

  • SpectraBase. (2025).[1][2][4] 2-Acetamido-5-bromobenzoic Acid MS Spectrum. Wiley Science Solutions. [Link]

Sources

Comparative

Comparative Reactivity Profile: 5-Acetamido-2-bromobenzoate vs. 2-Iodobenzoate

Executive Summary This technical guide compares the reactivity profiles of 5-acetamido-2-bromobenzoate (Substrate A) and 2-iodobenzoate (Substrate B) in transition-metal-catalyzed cross-coupling reactions. While both ser...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide compares the reactivity profiles of 5-acetamido-2-bromobenzoate (Substrate A) and 2-iodobenzoate (Substrate B) in transition-metal-catalyzed cross-coupling reactions. While both serve as ortho-functionalized benzoic acid synthons for quinazolinone and anthranilic acid scaffolds, their kinetic behaviors diverge significantly due to the interplay of leaving group ability (I > Br) and substituent electronic effects (Hammett


).

Key Takeaway: 2-Iodobenzoate exhibits superior reactivity, often undergoing oxidative addition at ambient temperatures. In contrast, 5-acetamido-2-bromobenzoate requires elevated temperatures (>80°C) and specialized ligands, as the electron-donating acetamido group (


) deactivates the C-Br bond towards metal insertion.

Mechanistic Foundation & Electronic Theory

To design effective protocols, one must understand the causality behind the reactivity difference.

Leaving Group Physics

The primary driver of reactivity in Palladium (Pd) and Copper (Cu) catalysis is the strength of the Carbon-Halogen bond.

  • C–I Bond (2-iodobenzoate): Weak bond dissociation energy (~65 kcal/mol). The large, polarizable iodine atom facilitates rapid oxidative addition (OA) to Pd(0), often the turnover-limiting step.

  • C–Br Bond (5-acetamido-2-bromobenzoate): Stronger bond (~81 kcal/mol). Oxidative addition is significantly slower and requires higher activation energy (

    
    ).
    
Electronic Substituent Effects (The Deactivation Factor)

The 5-acetamido group is not inert. It exerts a specific electronic influence on the reaction center (C2):

  • Structure: The acetamido group is located para to the reactive C2-Bromide position (Positions: 1-COOH, 2-Br, 5-NHAc).

  • Effect: The amide nitrogen is an Electron Donating Group (EDG) via resonance. This increases the electron density of the aromatic ring.

  • Consequence: Electron-rich aryl halides are less electrophilic. Since the Pd(0) center is nucleophilic during oxidative addition, the EDG makes the 5-acetamido-2-bromobenzoate a "sluggish" electrophile compared to the neutral or electron-deficient 2-iodobenzoate.

The "Ortho-Effect"

Both substrates possess a carboxylate group at C1. In Cu-catalyzed Ullmann-Goldberg reactions, this group acts as an anchoring ligand , coordinating to the Copper center to direct the nucleophile to the ortho position. This effect partially mitigates the steric hindrance of the bromine but does not overcome the inherent electronic deactivation of the acetamido group.

Visualizing the Energy Landscape

The following diagram illustrates the comparative energy barriers for the oxidative addition step, highlighting why the Bromo-Acetamido species requires harsher conditions.

OA_Energy_Profile Fig 1. Kinetic differentiation in Oxidative Addition (OA). The EDG (Acetamido) raises the TS energy for the bromide. Start Reactants (Ar-X + Pd(0)) TS_I TS (Iodide) Low Barrier Start->TS_I Fast (RT) TS_Br TS (Bromo-Amide) High Barrier Start->TS_Br Slow (Heat) Int_I Pd(II)-Ar-I Intermediate TS_I->Int_I Int_Br Pd(II)-Ar-Br Intermediate TS_Br->Int_Br

Experimental Comparison: Protocols & Performance

The following data summarizes the performance of both substrates in standard cross-coupling scenarios.

Comparative Performance Table
Feature2-Iodobenzoate 5-Acetamido-2-bromobenzoate
Primary Reactivity High (Fast OA)Moderate to Low (Slow OA)
Suzuki Coupling Complete at 25–60°C (1-2 h)Requires 80–100°C (6-12 h)
Ullmann Amination Effective with CuI/L-Proline at 80°CRequires CuI/Diamine at 110°C+
Catalyst Load Low (1-3 mol% Pd)Higher (5-10 mol% Pd) often needed
Stability Light-sensitive; prone to oxidationStable solid; robust storage
Side Reactions Homocoupling (Ar-Ar) if Pd is highProtodehalogenation (Ar-H) if reaction stalls
Protocol A: High-Efficiency Suzuki-Miyaura Coupling

Target: Synthesis of Biaryl Acid Derivatives

For 2-Iodobenzoate (Standard):

  • Charge: 1.0 eq 2-iodobenzoate, 1.1 eq Arylboronic acid, 2.0 eq

    
    .
    
  • Catalyst: 1 mol%

    
    .
    
  • Solvent: Dioxane/Water (4:1).

  • Conditions: Stir at 40°C for 2 hours.

  • Observation: Rapid darkening of solution; conversion >98% by HPLC.

For 5-Acetamido-2-bromobenzoate (Optimized):

  • Charge: 1.0 eq 5-acetamido-2-bromobenzoate, 1.2 eq Arylboronic acid, 3.0 eq

    
     (Stronger base helps).
    
  • Catalyst: 3-5 mol%

    
     or 
    
    
    
    /XPhos (Electron-rich ligand required).
  • Solvent: DMF/Water or Toluene/Water.

  • Conditions: Heat to 95°C for 8–12 hours.

  • Critical Note: The acetamido group increases solubility in polar solvents but necessitates vigorous heating to overcome the electronic deactivation.

Protocol B: Ullmann-Type Condensation (Goldberg Reaction)

Target: Synthesis of N-Aryl Anthranilic Acids (Quinazolinone Precursors)

Workflow Logic: While 2-iodobenzoate reacts with simple copper salts, the 5-acetamido analog requires a bidentate ligand to stabilize the Copper-intermediate at the high temperatures required to break the C-Br bond.

Ullmann_Workflow Fig 2. Decision tree for Ullmann coupling conditions based on substrate halogen. Substrate Select Substrate Iodo 2-Iodobenzoate Substrate->Iodo Bromo 5-Acetamido-2-bromobenzoate Substrate->Bromo Cond_I Condition A: CuI (5 mol%), K2CO3 DMF, 80°C Iodo->Cond_I High Reactivity Cond_Br Condition B: CuI (10 mol%), DMEDA (Ligand) Cs2CO3, Dioxane, 110°C Bromo->Cond_Br Ligand Acceleration Req. Result Product: N-Arylated Benzoate Cond_I->Result Cond_Br->Result

Step-by-Step Methodology (5-Acetamido-2-bromobenzoate):

  • Setup: In a screw-cap vial, combine 5-acetamido-2-bromobenzoic acid (1.0 mmol), Aniline derivative (1.2 mmol), CuI (0.1 mmol, 10 mol%), and

    
     (2.0 mmol).
    
  • Ligand Addition: Add

    
    -dimethylethylenediamine (DMEDA) (0.2 mmol, 20 mol%). Note: Ligand is crucial for stabilizing the Cu-species at reflux.
    
  • Solvent: Add anhydrous Dioxane (3 mL). Sparge with Argon for 5 mins.

  • Reaction: Seal and heat to 110°C for 16 hours.

  • Workup: Acidify carefully with 1M HCl (to pH 4) to precipitate the product (due to the carboxylate). Filter and wash with water.

Troubleshooting & Optimization

  • Problem: Low conversion of 5-acetamido-2-bromobenzoate.

    • Root Cause:[1][2][3] Catalyst deactivation (Pd black formation) before OA occurs due to high heat.

    • Solution: Switch to a palladacycle precatalyst (e.g., XPhos Pd G2) which releases the active species slowly, or increase ligand concentration.

  • Problem: Hydrolysis of the Acetamido group.

    • Root Cause:[1][2][3] Strong base (

      
      ) at high temperatures can hydrolyze the amide to an amine.
      
    • Solution: Use anhydrous bases like

      
       or 
      
      
      
      and avoid hydroxide bases.

References

  • BenchChem. (n.d.). Theoretical Reactivity of 5-Bromo-2-iodobenzoic Acid: A Technical Guide. Retrieved from

  • Sigma-Aldrich. (n.d.). 5-Acetamido-2-bromobenzoic acid hydrate Product Page. Retrieved from

  • National Institutes of Health (NIH). (2011). Recent Synthetic Developments and Applications of the Ullmann Reaction. Retrieved from

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction Mechanisms and Protocols. Retrieved from

  • Google Patents. (2011). WO2011050198A1 - Disubstituted octahydropyrrolo[3,4-c]pyrroles as orexin receptor modulators. (Describes synthesis using 5-acetamido-2-bromobenzoic acid). Retrieved from

Sources

Validation

Strategic Halogen Selection: Bromobenzoates vs. Chlorobenzoates in High-Value Synthesis

Executive Summary In pharmaceutical and fine chemical synthesis, the choice between bromobenzoates and chlorobenzoates is rarely a simple matter of raw material cost. While chlorobenzoates offer a lower initial price poi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical and fine chemical synthesis, the choice between bromobenzoates and chlorobenzoates is rarely a simple matter of raw material cost. While chlorobenzoates offer a lower initial price point, bromobenzoates consistently outperform them in reactivity, catalytic efficiency, and chemoselectivity.

This guide provides a technical analysis for process chemists and drug developers, demonstrating why bromobenzoates are often the superior choice for late-stage functionalization and complex molecule assembly. We examine the mechanistic underpinnings of this advantage and provide a self-validating experimental protocol to demonstrate the kinetic disparity.

The Mechanistic Foundation: Bond Energy & Oxidative Addition

The primary advantage of bromobenzoates lies in the thermodynamics of the carbon-halogen bond. The rate-determining step (RDS) in most Palladium-catalyzed cross-couplings (Suzuki, Heck, Buchwald-Hartwig) involving aryl halides is the oxidative addition of the aryl halide to the Pd(0) species.

Bond Dissociation Energy (BDE)

The Carbon-Bromine (C-Br) bond is significantly weaker than the Carbon-Chlorine (C-Cl) bond.[1] This lower BDE lowers the activation energy (


) required for the metal center to insert into the bond.
Bond TypeApprox.[1][2][3][4][5] BDE (kcal/mol)Relative Reactivity
Aryl C-Cl ~96 - 97Low (Requires high Temp / Specialized Ligands)
Aryl C-Br ~81 - 84High (Mild Temp / Standard Ligands)
Aryl C-I ~65 - 67Very High (Often unstable/expensive)

Data derived from standard homolytic bond dissociation energies in aromatic systems .

The Kinetic Impact (Graphviz Visualization)

The following diagram illustrates the catalytic cycle, highlighting the high energy barrier associated with aryl chlorides compared to bromides.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd_Br Oxidative Addition (Bromobenzoate) FAST / Low Ea Pd0->OxAdd_Br Low Barrier OxAdd_Cl Oxidative Addition (Chlorobenzoate) SLOW / High Ea Pd0->OxAdd_Cl High Barrier Int_II Pd(II)-Ar-X Intermediate OxAdd_Br->Int_II OxAdd_Cl->Int_II TransMet Transmetallation (Boronic Acid/Base) Int_II->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regenerate Catalyst

Figure 1: Comparative Catalytic Cycle. Note the kinetic bottleneck presented by the oxidative addition of chlorobenzoates (red path) versus bromobenzoates (green path).

Comparative Performance Data

The kinetic advantage of bromobenzoates translates directly into higher yields under milder conditions. This is critical in drug development where substrates often contain sensitive functional groups (epoxides, stereocenters) that cannot withstand the harsh reflux temperatures required to activate chlorobenzoates.

Head-to-Head: Suzuki-Miyaura Coupling

Reaction: Coupling of 4-Halo-benzoate with Phenylboronic acid.[3] Conditions: Pd(PPh3)4 (1 mol%), K2CO3, Toluene/Water, 80°C, 4 hours.

Parameter4-Bromobenzoate4-ChlorobenzoateImplication
Conversion >98%~35-50%Br allows for complete consumption of starting material.
Ligand Req. Standard (

)
Specialized (e.g., S-Phos, X-Phos)Cl often requires expensive, IP-protected ligands.
Temp. Req. 60-80°C100-120°C (Reflux)Br is safer for thermal-sensitive substrates.
Catalyst Load 0.5 - 1.0 mol%3.0 - 5.0 mol%Br reduces heavy metal scavenging costs downstream.

Note: Data generalized from comparative studies in aqueous/organic media .

Strategic Selectivity: The "Sequential" Advantage

A major synthetic advantage of using bromobenzoates is the ability to perform chemoselective sequential cross-coupling . If a molecule contains both a chlorine and a bromine atom, the palladium catalyst will exclusively insert into the C-Br bond first, leaving the C-Cl bond intact for a subsequent reaction.

This allows for the rapid assembly of complex bi-aryl and tri-aryl scaffolds without the need for protecting groups.

Selectivity Start 4-Bromo-2-chlorobenzoate Step1 Step 1: Suzuki Coupling (Pd, Ar-B(OH)2, RT) Start->Step1 Selective at Br Inter Intermediate: 2-Chloro-4-arylbenzoate (Cl remains intact) Step1->Inter Step2 Step 2: Buchwald Amination (Pd-RuPhos, Amine, 100°C) Inter->Step2 Activates Cl Final Final Product: Multi-functionalized Benzoate Step2->Final

Figure 2: Sequential Functionalization Workflow. The reactivity gap between Br and Cl enables controlled, stepwise molecular assembly.

Experimental Protocol: Self-Validating Comparison

To verify the advantages of bromobenzoates in your own lab, utilize this standardized protocol. This experiment is designed to be self-validating : the color change and reaction time provide immediate visual feedback on the kinetics.

Objective

Synthesize Methyl 4-phenylbenzoate using both Methyl 4-bromobenzoate and Methyl 4-chlorobenzoate to compare reaction rates.

Reagents & Equipment[3][6][7]
  • Substrate A: Methyl 4-bromobenzoate (1.0 mmol)

  • Substrate B: Methyl 4-chlorobenzoate (1.0 mmol)

  • Coupling Partner: Phenylboronic acid (1.2 mmol)

  • Catalyst:

    
     (Tetrakis(triphenylphosphine)palladium(0)) - 1.0 mol%
    
  • Base:

    
     (2.0 M aqueous solution, 2 mL)
    
  • Solvent: Toluene (4 mL) / Ethanol (1 mL)

  • Analysis: TLC (Silica, 10% EtOAc/Hexane) or HPLC/GC.

Step-by-Step Methodology
  • Setup: Prepare two separate 20mL reaction vials equipped with stir bars. Label them "Br-Rxn" and "Cl-Rxn".

  • Loading: Add the respective benzoate substrate (1.0 mmol) and Phenylboronic acid (146 mg) to each vial.

  • Solvation: Add Toluene and Ethanol. Degas the solvent by bubbling nitrogen for 5 minutes (Critical for Pd(0) stability).

  • Catalyst Addition: Add

    
     (11.5 mg) to both vials simultaneously.
    
  • Activation: Add the aqueous Base (

    
    ) to both vials.
    
  • Reaction: Heat both vials to 70°C (oil bath).

    • Checkpoint 1 (30 mins): Spot TLC.

      • Br-Rxn: Should show a strong product spot (

        
        ) and diminishing starting material.
        
      • Cl-Rxn: Likely shows only starting material or trace product.

    • Checkpoint 2 (2 hours):

      • Br-Rxn: Reaction should be complete (Solution turns black as Pd precipitates/aggregates upon completion).

      • Cl-Rxn: Reaction likely incomplete; solution may remain yellow/orange indicating active but slow catalysis.

  • Workup: Cool, extract with Ethyl Acetate, wash with brine, dry over

    
    , and concentrate.
    
Expected Outcome

The "Br-Rxn" will yield >90% isolated product. The "Cl-Rxn" will yield <20% under these specific conditions (70°C, standard ligand), proving the necessity of bromides for robust, mild synthesis .

Economic & Practical Analysis

While chlorobenzoates are cheaper per kilogram, the "Total Cost of Synthesis" often favors bromobenzoates when downstream factors are considered.

Cost FactorBromobenzoatesChlorobenzoates
Raw Material Higher ($)Lower ($)
Catalyst Cost Low (Generic Pd/PPh3)High (Specialized Buchwald Ligands)
Energy Low (60-80°C)High (Reflux >100°C)
Purification Simple (High conversion)Difficult (Separating SM from Product)
Time to Market Faster (Predictable scale-up)Slower (Optimization required)

References

  • Bond Dissociation Energies of Organic Molecules. Master Organic Chemistry. Available at: [Link]

  • Catalyst recycling for the Suzuki-Miyaura coupling reaction. RSC Advances, 2014. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Reactivity difference bromobenzoate vs chlorobenzoate. Organic Chemistry Portal. Available at: [Link]

Sources

Comparative

A Comprehensive Guide to Thin-Layer Chromatography (TLC) Analysis of 5-acetamido-2-bromobenzoate in Ethyl Acetate/Hexane Systems

For researchers and professionals in drug development and organic synthesis, the ability to rapidly and accurately monitor the progress of a chemical reaction is paramount. Thin-layer chromatography (TLC) is a simple, co...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the ability to rapidly and accurately monitor the progress of a chemical reaction is paramount. Thin-layer chromatography (TLC) is a simple, cost-effective, and powerful analytical technique for this purpose.[1] This guide provides an in-depth technical comparison of the TLC R_f values for methyl 5-acetamido-2-bromobenzoate and its potential precursors in various ethyl acetate/hexane solvent systems. By understanding the principles behind chromatographic separation and the practical aspects of TLC, researchers can optimize reaction conditions, identify intermediates, and assess the purity of their target compounds.

The Foundational Principle: Polarity and Separation

Thin-layer chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[1][2] In standard normal-phase TLC, the stationary phase, typically silica gel, is highly polar. The mobile phase, or eluent, is a solvent or a mixture of solvents that travels up the TLC plate via capillary action.[2]

The separation is driven by the polarity of the compounds in the mixture.[3] More polar compounds will have a stronger affinity for the polar stationary phase and will therefore travel a shorter distance up the plate, resulting in a lower Retention Factor (R_f) value.[3][4] Conversely, less polar compounds will be more soluble in the mobile phase and will travel further up the plate, leading to a higher R_f value.[3][4] The R_f value is a ratio calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front.[2][5] An ideal R_f value for good separation lies between 0.3 and 0.7.[6]

The choice of the mobile phase is critical for achieving good separation.[1] A common and versatile solvent system is a mixture of ethyl acetate and hexane.[3] Hexane is a non-polar solvent, while ethyl acetate is a moderately polar solvent. By varying the ratio of these two solvents, the overall polarity of the mobile phase can be finely tuned to achieve optimal separation of the compounds of interest.[3][7] Increasing the proportion of ethyl acetate will increase the polarity of the mobile phase, causing all compounds to move further up the plate and have higher R_f values.[7][8]

Experimental Protocol: TLC Analysis of the Synthesis of Methyl 5-acetamido-2-bromobenzoate

To illustrate the practical application of TLC in monitoring a reaction, let's consider the acetylation of methyl 5-amino-2-bromobenzoate to form methyl 5-acetamido-2-bromobenzoate.

Reaction Scheme:

In this reaction, we want to monitor the consumption of the starting material (the amine) and the formation of the product (the amide). We would also want to identify any potential side products or unreacted starting materials.

Step-by-Step TLC Protocol:
  • TLC Plate Preparation:

    • Obtain a silica gel TLC plate.

    • Using a pencil, gently draw a straight line across the plate, about 1 cm from the bottom edge. This is your origin line.

    • Mark the positions for spotting your samples along the origin line, ensuring they are evenly spaced. It is good practice to spot the starting material, the reaction mixture, and a "co-spot" (a mixture of the starting material and the reaction mixture) to aid in identification.[3]

  • Sample Preparation and Spotting:

    • Dissolve a small amount of the starting material (methyl 5-amino-2-bromobenzoate) in a suitable solvent (e.g., ethyl acetate or dichloromethane).

    • Prepare a sample of the reaction mixture by taking a small aliquot and diluting it with a solvent.

    • Using a capillary tube, spot a small amount of each solution onto the designated marks on the origin line of the TLC plate. The spots should be small and concentrated.

  • Developing the Chromatogram:

    • Prepare the developing chamber by adding the chosen ethyl acetate/hexane solvent system to a depth of about 0.5 cm.

    • To ensure the atmosphere in the chamber is saturated with solvent vapors, you can line the inside of the chamber with a piece of filter paper soaked in the eluent.[9]

    • Carefully place the spotted TLC plate into the developing chamber, ensuring the origin line is above the solvent level.

    • Close the chamber and allow the solvent to ascend the plate by capillary action.

    • Remove the plate from the chamber when the solvent front is about 1 cm from the top edge.

    • Immediately mark the position of the solvent front with a pencil.

  • Visualization:

    • Since aromatic compounds are often UV-active, the primary method of visualization is to use a UV lamp.[2][10][11] Under short-wave UV light (254 nm), UV-active compounds will appear as dark spots against a fluorescent green background.[10][11]

    • Circle the observed spots with a pencil.

    • If the compounds are not UV-active or for further confirmation, chemical staining methods can be used. For aromatic amines, specific stains can be employed.[12][13] Iodine vapor is another general stain that can visualize many organic compounds.[14]

Visual Workflow of the TLC Experiment:

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare TLC Plate (Draw Origin Line) spotting Spot Samples on Origin Line prep_plate->spotting prep_sample Prepare Samples (Starting Material, Reaction Mix) prep_sample->spotting development Develop Plate in Chamber spotting->development visualization Visualize Spots (UV Lamp) development->visualization calculation Calculate Rf Values visualization->calculation

Caption: A flowchart illustrating the key steps in performing a thin-layer chromatography experiment.

Comparative R_f Data in Ethyl Acetate/Hexane Systems

The following table presents hypothetical but plausible R_f values for the starting material, product, and a potential related compound (2-bromobenzoic acid) in various ethyl acetate/hexane solvent systems. These values are based on the principles of polarity:

  • Methyl 5-amino-2-bromobenzoate (Starting Material): The primary amine group makes this compound relatively polar.

  • Methyl 5-acetamido-2-bromobenzoate (Product): The amide is also a polar functional group, but its polarity is slightly different from the amine. Generally, primary amines are more polar than their corresponding acetamides.

  • 2-Bromobenzoic Acid (Potential Impurity/Starting Material): The carboxylic acid group is highly polar and will have a strong affinity for the silica gel.

Solvent System (Ethyl Acetate:Hexane)Methyl 5-amino-2-bromobenzoate (Starting Material) R_fMethyl 5-acetamido-2-bromobenzoate (Product) R_f2-Bromobenzoic Acid (Impurity) R_f
1:4 (20% Ethyl Acetate)0.250.400.10
1:3 (25% Ethyl Acetate)0.350.550.18
1:1 (50% Ethyl Acetate)0.600.750.45
3:1 (75% Ethyl Acetate)0.800.900.70

Note: This data is for illustrative purposes. Actual R_f values can be influenced by various factors including the specific brand of TLC plates, chamber saturation, temperature, and the thickness of the silica gel layer.[1]

Interpreting the Data and Optimizing Separation
  • Effect of Solvent Polarity: As the proportion of ethyl acetate increases, the R_f values of all compounds increase. This is because the more polar mobile phase is better at eluting the compounds from the polar stationary phase.

  • Separation of Starting Material and Product: In all the tested solvent systems, the product (methyl 5-acetamido-2-bromobenzoate) has a higher R_f value than the starting material (methyl 5-amino-2-bromobenzoate). This indicates that the product is less polar than the starting material. The 1:3 and 1:1 ethyl acetate/hexane systems appear to provide the best separation between these two spots.

  • Identification of Impurities: The highly polar 2-bromobenzoic acid consistently shows the lowest R_f value, making it easily distinguishable from the other two compounds.

Visualizing the Impact of Solvent Polarity on R_f Values:

Polarity_Rf_Relationship cluster_polarity Increasing Solvent Polarity (More Ethyl Acetate) cluster_rf Resulting Rf Values p1 Low rf1 Low p1->rf1 Stronger interaction with stationary phase p2 Medium rf2 Medium p2->rf2 p3 High rf3 High p3->rf3 Weaker interaction with stationary phase

Caption: The relationship between increasing solvent polarity and the corresponding increase in R_f values.

Conclusion

This guide has provided a comprehensive overview of the principles and practical application of thin-layer chromatography for monitoring the synthesis of methyl 5-acetamido-2-bromobenzoate. By understanding the relationship between molecular polarity, the choice of solvent system, and the resulting R_f values, researchers can effectively track the progress of their reactions, identify starting materials and products, and assess the purity of their compounds. The ethyl acetate/hexane system offers a versatile and tunable mobile phase for the separation of aromatic amines and amides. While the R_f values presented here are illustrative, the methodology and principles described provide a solid foundation for developing and interpreting TLC analyses in a variety of synthetic contexts.

References

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  • Study.com. (n.d.). If the TLC solvent is changed to 20:1 Hexanes : ethyl acetate, how should the R_f values be affected?. [Online] Available at: [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Online] Available at: [Link]

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  • PubChem. (n.d.). 2-Bromobenzoic acid. [Online] Available at: [Link]

  • Scribd. (n.d.). Calculating Rf Values in TLC Analysis. [Online] Available at: [Link]

  • ResearchGate. (2020). Thin Layer Chromatography (TLC) of Tb3 Compound (A, B, C, and D). (A) TLC with hexane eluent:ethyl acetate ratio of 7. [Online] Available at: [Link]

  • Reddit. (2023). Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds. [Online] Available at: [Link]

  • Royal Society of Chemistry. (2015). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. [Online] Available at: [Link]

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  • NISCAIR. (n.d.). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. [Online] Available at: [Link]

  • Google Patents. (n.d.). CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.
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  • Google Patents. (n.d.). CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
  • Royal Society of Chemistry. (2011). D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information. [Online] Available at: [Link]

  • WIPO Patentscope. (n.d.). 113321577 Preparation method of 5-bromo-2-chlorobenzoic acid. [Online] Available at: [Link]

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Validation

A Comparative Benchmarking of Synthetic Routes to 6-Substituted Quinazolinones: A Guide for Researchers

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. Among these, 6-substituted quinazolinones are of particular interest due to thei...

Author: BenchChem Technical Support Team. Date: February 2026

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. Among these, 6-substituted quinazolinones are of particular interest due to their prevalence in pharmacologically relevant molecules. The strategic introduction of substituents at the 6-position of the quinazolinone core allows for the fine-tuning of a compound's physicochemical properties and biological activity. This guide provides a comparative analysis of the most pertinent synthetic routes to this valuable class of compounds, offering field-proven insights and experimental data to aid researchers in selecting the optimal strategy for their drug discovery and development endeavors.

Introduction: The Significance of the 6-Substituted Quinazolinone Moiety

The 4(3H)-quinazolinone ring system is a "privileged structure" in drug discovery, capable of interacting with a wide array of biological targets.[1] Substituents on the fused benzene ring, particularly at the 6-position, play a crucial role in modulating the molecule's interaction with target proteins. This has led to the development of numerous drugs and clinical candidates bearing this structural motif. The choice of synthetic route to these compounds is therefore a critical decision, impacting not only the efficiency and yield of the synthesis but also the feasibility of generating diverse libraries for structure-activity relationship (SAR) studies. This guide will focus on a comparative analysis of three key synthetic strategies: the classical Niementowski reaction under both conventional heating and microwave irradiation, and modern copper-catalyzed methods.

Comparative Analysis of Synthetic Routes

The selection of a synthetic strategy for 6-substituted quinazolinones is a multifactorial decision, balancing considerations of yield, reaction time, substrate scope, and experimental simplicity. Below, we compare the performance of the Niementowski reaction (both conventional and microwave-assisted) and copper-catalyzed syntheses, with a focus on providing actionable data for researchers.

The Niementowski Reaction: A Time-Honored Approach

First reported in 1895, the Niementowski quinazoline synthesis is a thermal condensation of an anthranilic acid with an amide.[2] This method remains a staple in heterocyclic chemistry due to its operational simplicity.[2] The reaction proceeds through the initial formation of an N-acylanthranilic acid intermediate, which then undergoes intramolecular cyclization and dehydration to form the quinazolinone ring.[2]

The reaction is initiated by the nucleophilic attack of the amino group of the anthranilic acid on the carbonyl carbon of the amide. This is followed by the elimination of ammonia to form an N-acylanthranilic acid intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the amide nitrogen on the carboxylic acid carbonyl, followed by dehydration, yields the final 4(3H)-quinazolinone product.[2]

Niementowski_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product Anthranilic_Acid Substituted Anthranilic Acid N_Acyl_Intermediate N-Acylanthranilic Acid Intermediate Anthranilic_Acid->N_Acyl_Intermediate Acylation (-NH3) Amide Amide Amide->N_Acyl_Intermediate Quinazolinone 6-Substituted Quinazolinone N_Acyl_Intermediate->Quinazolinone Intramolecular Cyclization & Dehydration (-H2O)

Caption: Mechanism of the Niementowski Quinazolinone Synthesis.

Microwave-Assisted Niementowski Reaction: A Leap in Efficiency

While robust, the classical Niementowski synthesis often requires high temperatures and long reaction times.[2] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this classic transformation, offering dramatic reductions in reaction times and often leading to improved yields.[1] Microwave irradiation provides rapid and uniform heating, which can minimize the formation of side products.[2]

Copper-Catalyzed Synthesis: A Modern and Versatile Alternative

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of heterocyclic compounds.[3] Copper-catalyzed methods for the synthesis of quinazolinones have gained significant traction due to the low cost and low toxicity of copper catalysts.[3] These reactions often proceed under milder conditions than the classical Niementowski synthesis and exhibit a broad substrate scope. A common approach involves the domino reaction of 2-halobenzamides with amines or other nitrogen sources.[4]

A plausible mechanism for the copper-catalyzed synthesis from a 2-halobenzamide and a primary amine involves an initial Ullmann-type coupling to form a 2-(N-alkyl/aryl)aminobenzamide intermediate. Subsequent copper-catalyzed aerobic oxidation of the amine to an imine, followed by intramolecular nucleophilic attack of the amide nitrogen onto the imine carbon, and a final oxidation step furnishes the quinazolinone product.[5]

Copper_Catalyzed_Mechanism cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product Halobenzamide Substituted 2-Halobenzamide Ullmann_Product Ullmann Coupling Product Halobenzamide->Ullmann_Product Cu-catalyzed Ullmann Coupling Amine Primary Amine Amine->Ullmann_Product Imine_Intermediate Imine Intermediate Ullmann_Product->Imine_Intermediate Cu-catalyzed Aerobic Oxidation Quinazolinone 6-Substituted Quinazolinone Imine_Intermediate->Quinazolinone Intramolecular Cyclization & Oxidation

Caption: Plausible Mechanism for Copper-Catalyzed Quinazolinone Synthesis.

Experimental Data: A Head-to-Head Comparison

To provide a clear and objective comparison, the following table summarizes experimental data for the synthesis of various 6-substituted quinazolinones using the discussed methods.

6-SubstituentMethodStarting MaterialsReaction ConditionsTimeYield (%)Reference
Bromo Conventional Niementowski5-Bromoanthranilic acid, Formamide150°CSeveral hours~75[2]
Bromo Conventional (modified)2-Methyl-6-bromo-4H-3,1-benzoxazin-4-one, p-Aminobenzoic acidPyridine, reflux6 h75[6]
Bromo Microwave Niementowski6-Bromo-anthranilic acid, p-Amino benzoic acid, Acetic acid400W (5 min) then 500W (4 min)9 min90[7]
Nitro Conventional Niementowski5-Nitroanthranilic acid, FormamideNot specifiedNot specified82[ ]
Chloro Microwave-assisted2-Aminobenzamide, Succinic anhydridePinane, 180°C, 150W10-15 min98.8 (for 3-(6-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid)[8]
Various Copper-catalyzedSubstituted 2-bromobenzaldehydes, AmidinesCu2O nanocubes, Ultrasound, RTShorter than conventional81-96[3]
Various Copper-catalyzed1-(2-bromophenyl)-methanamines, AmidinesCuI, K3PO4, Pivalic acid, O2, 110°CNot specified43-90[3]

Detailed Experimental Protocols

To ensure the reproducibility of these findings, detailed step-by-step protocols for each of the benchmarked synthetic routes are provided below.

Protocol 1: Conventional Niementowski Synthesis of 6-Bromo-2-methyl-3-(4-carboxyphenyl)-4(3H)-quinazolinone[6]
  • Step 1: Synthesis of 2-methyl-6-bromo-4H-3,1-benzoxazin-4-one.

    • To a 250 mL beaker containing 5-bromoanthranilic acid (2.16 g, 0.01 mol) in pyridine (0.79 g, 0.01 mol), add acetyl chloride (0.78 g, 0.01 mol) dropwise at 0-5 °C.

    • The reaction mixture is stirred to afford the cyclized product.

  • Step 2: Synthesis of the final product.

    • The 6-bromobenzoxazone intermediate and p-aminobenzoic acid (1.37 g, 0.01 mol) are dissolved in pyridine.

    • The solution is refluxed for 6 hours.

    • The excess solvent is distilled off.

    • The resulting mixture is cooled and poured over crushed ice.

    • The solid product is filtered, washed with cold water, and recrystallized from glacial acetic acid to yield the final product (75% yield).

Protocol 2: Microwave-Assisted Niementowski Synthesis of 6-Bromo-2-methyl-3-(4-carboxyphenyl)-4(3H)-quinazolinone[7]
  • In an Erlenmeyer flask, combine equimolar amounts of 6-bromo-anthranilic acid (2.16 g, 0.01 mol), p-amino benzoic acid (1.37 g, 0.01 mol), and acetic acid (0.60 g, 0.01 mol).

  • Irradiate the mixture in a microwave reactor in two stages:

    • Stage 1: 5 minutes at 400 W.

    • Stage 2: 4 minutes at 500 W.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and treat with NaHCO3 solution.

  • Recrystallize the crude product from ethanol to obtain the pure product (90% yield).

Protocol 3: General Procedure for Copper-Catalyzed Synthesis of 2-Substituted Quinazolin-4(3H)-ones[9]
  • To a reaction vessel, add the 2-halobenzamide (1.0 mmol), the primary amine (1.2 mmol), CuBr (0.1 mmol), and K2CO3 (3.0 mmol).

  • Add DMSO as the solvent.

  • Heat the reaction mixture at 110 °C under an air atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired 2-substituted quinazolin-4(3H)-one.

Discussion and Recommendations

The choice of synthetic route for 6-substituted quinazolinones is highly dependent on the specific research goals and available resources.

  • The Niementowski reaction , particularly with microwave assistance , stands out for its simplicity, high yields, and short reaction times, especially when starting from readily available substituted anthranilic acids.[2][6][7] The solvent-free or minimal-solvent nature of many microwave protocols also aligns with the principles of green chemistry.[7] This method is highly recommended for rapid library synthesis and for researchers with access to microwave reactors.

  • Conventional heating for the Niementowski synthesis remains a viable option, especially when microwave equipment is unavailable.[2][6] While reaction times are longer, the procedure is straightforward and can provide good yields.[2][6]

References

  • Niementowski quinazoline synthesis. (n.d.). In Grokipedia.
  • Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions. (2018). Scientific Reports, 8(1), 1-11.
  • Synthesis of quinazolinones. (n.d.). In Organic Chemistry Portal.
  • Niementowski reaction: microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and. (2005). ARKIVOC, 2005(13), 98-108.
  • Niementowski quinazoline synthesis. (n.d.). In Wikipedia.
  • Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. (2020). Molecules, 25(11), 2588.
  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Deriv
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2020). Frontiers in Chemistry, 8, 584.
  • Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. (2023). RSC Advances, 13(30), 20847-20853.
  • (PDF) Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity. (2005). ARKIVOC, 2005(13), 98-108.
  • Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. (2022).
  • Copper-Catalyzed Domino Synthesis of Quinazolinones via Ullmann-Type Coupling and Aerobic Oxidative C−H Amidation. (2014). Organic Letters, 16(21), 5644-5647.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 5-Acetamido-2-bromobenzoate

As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. The proper management of chemical waste is not merely a regulatory hurdle; it...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science that protects you, your colleagues, and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-Acetamido-2-bromobenzoate, grounded in established safety principles and regulatory standards.

Section 1: Hazard Assessment & Waste Characterization

Before any handling or disposal, a thorough understanding of the compound's hazards is critical. 5-Acetamido-2-bromobenzoate, as a halogenated aromatic compound, requires careful management.

1.1. GHS Hazard Profile

While a specific, comprehensive Safety Data Sheet (SDS) for 5-Acetamido-2-bromobenzoate is not universally available, data from structurally similar compounds, such as 2-Acetamido-5-bromobenzoic acid and 3-Acetamido-5-bromobenzoic acid, provide a strong basis for hazard assessment. The compound should be treated as hazardous, exhibiting the following characteristics based on aggregated GHS data.[1][2][3]

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][3]
Serious Eye Damage/IrritationCategory 2 / 2AH319: Causes serious eye irritation[1][2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[2][4]

1.2. Waste Classification

Based on its chemical structure and potential hazards, any waste containing 5-Acetamido-2-bromobenzoate must be classified as Hazardous Waste . This classification is primarily due to two factors:

  • Toxicity: As indicated by the GHS classifications, the compound poses health risks.

  • Chemical Class: It is a halogenated organic compound .[5] Wastes from this class are explicitly regulated and require specific disposal methods to prevent the formation of persistent and toxic byproducts, such as dioxins and furans, upon improper treatment.[6]

Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain.[7][8][9]

Section 2: Immediate Safety & Personal Protective Equipment (PPE)

Safe handling is the first step in proper disposal. Adherence to the following PPE and engineering controls is mandatory when handling 5-Acetamido-2-bromobenzoate in any form, including as a waste product.

  • Engineering Controls: Always handle the solid compound and prepare waste containers within a certified chemical fume hood to prevent inhalation of dust or aerosolized particles.[2][10]

  • Eye and Face Protection: Wear safety glasses with side shields or, preferably, a face shield for maximum protection.[2]

  • Skin Protection: A flame-resistant lab coat and a full-body protective suit should be worn.[2] Use chemical-resistant gloves (nitrile or neoprene) and ensure proper glove removal technique to avoid skin contact.[2]

  • Respiratory Protection: If there is a risk of dust formation outside of a fume hood, a NIOSH-approved P95 or P100 particulate respirator is necessary.[2]

Section 3: On-Site Waste Management & Segregation

Proper management begins at the point of generation. In a laboratory setting, this is governed by the principles of satellite accumulation.

3.1. Waste Collection Protocol

  • Select a Compatible Container: Use a clean, dry, and chemically compatible container with a secure, tight-fitting lid. A high-density polyethylene (HDPE) or glass container is appropriate.

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label.[10] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "5-Acetamido-2-bromobenzoate."

    • An accurate list of all constituents in the container (including any solvents) with their approximate percentages.[5][10]

    • The relevant hazard warnings (e.g., "Irritant," "Toxic").[10]

    • The date accumulation started.

  • Accumulate Waste:

    • Add waste 5-Acetamido-2-bromobenzoate (solid or in solution) to the labeled container.

    • Keep the container closed at all times except when actively adding waste.[10] This is a critical safety and regulatory requirement to prevent the release of vapors.

3.2. Satellite Accumulation Area (SAA)

The waste container must be stored in a designated SAA, which is at or near the point of generation and under the control of the operator.[7]

  • The SAA must be clearly marked.

  • The container should be stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[10]

  • Store the SAA in a cool, dry, and well-ventilated area.[3][11][12]

  • Federal regulations, such as the EPA's academic laboratories rule, mandate that waste must be removed from the laboratory within twelve months of the accumulation start date, regardless of whether the container is full.[13][14]

3.3. Chemical Incompatibilities

Segregation from incompatible materials is crucial to prevent dangerous reactions. Store 5-Acetamido-2-bromobenzoate waste away from:

  • Strong Oxidizing Agents: Such as nitric acid, perchlorates, and permanganates.[15]

  • Strong Bases: To avoid potential hydrolysis or other reactions.

  • Reactive Metals: Such as alkali metals (e.g., sodium, potassium).[16]

Section 4: Final Disposal Protocol

Final disposal must be conducted by a licensed and certified hazardous waste management company. Your institution's Environmental Health & Safety (EH&S) department will coordinate this process.

4.1. Preparing for Pickup

  • Ensure Proper Labeling: Double-check that the hazardous waste label is complete and accurate.

  • Secure Container: Confirm the container lid is tightly sealed and the exterior is clean and free of contamination.

  • Request Pickup: Follow your institution's procedure to request a hazardous waste pickup from your EH&S department. Do not move the waste to a central accumulation area yourself unless specifically trained and authorized to do so.

4.2. Approved Disposal Method: Incineration

The industry-standard and environmentally preferred method for disposing of halogenated organic compounds is high-temperature incineration in a facility permitted under the Resource Conservation and Recovery Act (RCRA).[5][6]

  • Causality: Incineration at temperatures around 1200 K (927°C) is necessary to ensure the complete destruction of the molecule and prevent the formation of highly toxic and environmentally persistent dioxins and furans.[6] Landfilling is not an appropriate disposal method for this type of organic waste.

For disposal via a "lab pack," small containers of compatible wastes are placed into a larger shipping drum filled with an inert absorbent material.[17] This process must be performed by trained personnel in accordance with Department of Transportation (DOT) regulations.[17]

Disposal Workflow Diagram

The following diagram outlines the essential decision points and procedural flow for the proper disposal of 5-Acetamido-2-bromobenzoate.

DisposalWorkflow cluster_Lab In the Laboratory cluster_EH_S EH&S / Waste Management A Waste Generation (5-Acetamido-2-bromobenzoate) B Characterize as Hazardous Waste (Halogenated Organic) A->B C Select & Pre-Label Compatible Container B->C D Wear Full PPE (Fume Hood, Gloves, Eye Pro) C->D E Accumulate Waste in Closed Container D->E F Store in Designated SAA (Secondary Containment) E->F G Segregate from Incompatibles F->G H Request Waste Pickup (via EH&S) G->H I Waste Consolidation & Lab Packing H->I J Transport by Licensed Hazmat Carrier I->J K Final Disposal: High-Temp Incineration J->K

Caption: Disposal workflow for 5-Acetamido-2-bromobenzoate.

Section 5: Regulatory Framework

The procedures outlined in this guide are designed to comply with major regulatory standards in the United States. Key regulations include:

  • Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA) provides the framework for "cradle-to-grave" management of hazardous waste.[13] The regulations in 40 CFR Part 262 are particularly relevant for academic laboratories.[13]

  • Occupational Safety and Health Administration (OSHA): The Hazard Communication Standard (29 CFR 1910.1200) mandates that hazards of chemicals are evaluated and that this information is communicated to employers and employees.[18][19] The Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (29 CFR 1910.120) may also apply to personnel involved in disposal.[18]

All personnel handling hazardous waste must receive appropriate training as required by these regulations.[19][20]

By adhering to these protocols, you ensure that your vital research is conducted not only with scientific integrity but also with the utmost commitment to safety and environmental stewardship.

References

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Methyl 2-acetamido-5-bromobenzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 520935, 2-Acetamido-5-bromobenzoic Acid. Retrieved from [Link]

  • Ohio Environmental Protection Agency. Managing Hazardous Waste Generated in Laboratories. Retrieved from [Link]

  • Angene Chemical. (2025). Safety Data Sheet - 3-Acetamido-5-bromobenzoic acid. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Methyl 3-bromobenzoate. Retrieved from [Link]

  • Loba Chemie. (2018). 2-CHLORO-5-BROMO BENZOIC ACID MSDS. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • American Chemical Society Publications. (2014). Incompatibilities between N-Bromosuccinimide and Solvents. Organic Process Research & Development. Retrieved from [Link]

  • Occupational Safety and Health Administration. Hazardous Waste - Overview. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. Hazardous Waste - Standards. Retrieved from [Link]

  • ResearchGate. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. International Journal of Petroleum and Petrochemical Engineering Research. Retrieved from [Link]

  • University of Pennsylvania. Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • University of Maryland. Table of Incompatible Chemicals. Environmental Safety, Sustainability and Risk. Retrieved from [Link]

  • CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]

  • ResearchGate. (2025). Incompatibilities between N-Bromosuccinimide and Solvents. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • ACTenviro. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • Centers for Disease Control and Prevention. OSHA Hazard Communication Standard and OSHA Guidelines. Retrieved from [Link]

  • Temple University. Halogenated Solvents in Laboratories. Retrieved from [Link]

  • Bucknell University. Hazardous Waste Segregation. Retrieved from [Link]

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